molecular formula C13H18O2 B1660851 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- CAS No. 84574-05-0

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

Cat. No.: B1660851
CAS No.: 84574-05-0
M. Wt: 206.28 g/mol
InChI Key: WOQBRTRMLPJSGR-UHFFFAOYSA-N
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Description

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-7-8(2)12-10(9(3)11(7)14)6-13(4,5)15-12/h14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQBRTRMLPJSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(O2)(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434150
Record name 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84574-05-0
Record name 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol
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Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Pentamethyl Dihydrobenzofuran (PMDHB) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran (PMDHB) scaffold represents a "privileged structure" in organic chemistry, bridging the gap between potent lipophilic antioxidants and robust protecting groups for peptide synthesis. Its structural homology to the chroman head group of


-tocopherol (Vitamin E) grants it exceptional redox properties, while its steric bulk and electron-rich aromatic system make it an ideal sulfonyl-based protecting group (Pbf) for arginine.

This guide provides an in-depth physicochemical analysis of PMDHB derivatives, specifically focusing on the 5-hydroxy (antioxidant) and 5-sulfonyl (protecting group) variants. We synthesize experimental data with mechanistic insights to aid in the rational design of PMDHB-based therapeutics and reagents.

Structural Basis & Molecular Design

The physicochemical behavior of PMDHB is dictated by its unique substitution pattern. Unlike the six-membered pyran ring of tocopherols, the five-membered dihydrofuran ring imposes specific strain and orbital alignment constraints.

The "Pentamethyl Effect"

The 2,2,4,6,7-substitution pattern is not arbitrary; it is a calculated design to maximize stability and electron density.

  • 2,2-Dimethylation: Blocks the benzylic position adjacent to the ether oxygen, preventing metabolic oxidation and ring opening. It also increases lipophilicity (

    
    ).[1]
    
  • 4,6,7-Trimethylation: These methyl groups exert a strong inductive effect (

    
    ), significantly increasing the electron density of the aromatic ring.
    
    • In Antioxidants (5-OH): This lowers the bond dissociation energy (BDE) of the phenolic O-H bond, facilitating hydrogen atom transfer (HAT) to free radicals.

    • In Protecting Groups (5-SO₂Cl): The electron-rich ring stabilizes the intermediate carbocation during acidolytic cleavage (e.g., with TFA), allowing for "soft" deprotection conditions.

Visualization: Structure-Activity Relationship (SAR)

PMDHB_SAR Core PMDHB Core Scaffold (2,3-dihydrobenzofuran) Pos2 2,2-Dimethyl (Gem-dimethyl) Core->Pos2 Pos467 4,6,7-Trimethyl (Electron Donors) Core->Pos467 Pos5 C5 Functionalization (Critical Pivot) Core->Pos5 Effect1 Prevents oxidative ring opening Pos2->Effect1 Steric/Electronic Effect2 Increases HOMO energy (Better Antioxidant) Pos467->Effect2 +I Inductive Effect Effect3 Stabilizes Radical/Cation (Pbf Cleavage) Pos467->Effect3 Resonance Stabilization Pos5->Effect2 If 5-OH Pos5->Effect3 If 5-SO2-R

Figure 1: Structure-Activity Relationship (SAR) of the PMDHB scaffold. The specific methylation pattern dictates its dual utility as an antioxidant and a labile protecting group.

Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental and calculated values for the two primary derivatives: the antioxidant PMDHB-OH (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ol) and the protecting group precursor Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride).

Comparative Data Table
PropertyPMDHB-OH (Antioxidant)Pbf-Cl (Reagent)Relevance
CAS Number 84574-05-0154445-78-0Unique Identification
Molecular Weight 206.28 g/mol 288.79 g/mol Stoichiometry
Physical State Crystalline PowderCrystalline SolidHandling
Melting Point 122–123 °C [1]69–71 °C [2]Purity/Storage
LogP (Calc) ~3.6 - 4.2~3.7Membrane Permeability
Water Solubility Very Low (< 0.1 mg/mL)Hydrolyzes (Reacts)Formulation/Stability
Solubility (Org) High (DMSO, MeOH, DCM)High (DCM, THF, DMF)Synthesis/Assays
pKa (Phenolic) ~10.5N/AIonization State
Redox Potential < 0.52 V vs. SCE (Est.)[2]N/AAntioxidant Power
Solubility & Lipophilicity

The high LogP values (>3.5) indicate that these derivatives are Class II (Low Solubility, High Permeability) compounds in the BCS classification system.

  • Implication: For biological assays, stock solutions must be prepared in DMSO or Ethanol. Aqueous dilutions >1% organic solvent may precipitate the compound.

  • Pbf-Cl Handling: This compound is moisture-sensitive.[3] It hydrolyzes to the sulfonic acid in water; therefore, anhydrous solvents (DCM, DMF) are mandatory for synthesis.

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. They address the specific challenges of the PMDHB scaffold (lipophilicity and redox activity).

Protocol A: Lipophilicity Determination (HPLC-Based LogP)

Rationale: Traditional shake-flask methods are prone to emulsion formation with highly lipophilic benzofurans. HPLC retention time correlation is more reproducible.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5).

Workflow:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Gradient: Isocratic elution at 60% ACN is recommended to avoid baseline drift, or a fast gradient (50-100% B over 10 min).

  • Calibration: Inject standards and plot

    
     vs. Literature 
    
    
    
    .
  • Measurement: Inject PMDHB derivative (10 µM in ACN). Calculate LogP from the calibration curve.

  • Validation: The

    
     of the standard curve must be >0.98.
    
Protocol B: Cyclic Voltammetry (Redox Profiling)

Rationale: To quantify the electron-donating capacity (antioxidant power) of PMDHB-OH compared to Trolox.

Setup:

  • Working Electrode: Glassy Carbon (3 mm).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous Acetonitrile.

Step-by-Step:

  • Polishing: Polish GCE with 0.05 µm alumina slurry; sonicate in water/ethanol.

  • Blank Scan: Run CV on electrolyte only (-0.2V to +1.2V) to ensure low background current.

  • Sample Prep: Dissolve PMDHB-OH to 1 mM concentration.

  • Measurement: Scan at rates of 50, 100, and 200 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ).
    
    • Interpretation: A lower

      
       indicates easier oxidation and stronger antioxidant capacity. PMDHB-OH typically shows an irreversible oxidation peak due to the formation of a phenoxonium cation [3].
      

Experimental Workflow: Pbf-Protection Chemistry

The sulfonyl chloride derivative (Pbf-Cl) is critical for protecting the guanidino group of Arginine. This workflow illustrates the logical flow from reagent preparation to peptide coupling.

Pbf_Workflow Start Pbf-Cl Reagent (Stored at 4°C) Step1 Reaction with Arginine (Base: NaOH/Acetone) Start->Step1 Schotten-Baumann Step2 Fmoc-Arg(Pbf)-OH Formation Step1->Step2 Purification Step3 Solid Phase Peptide Synthesis (Coupling) Step2->Step3 SPPS Step4 Cleavage (TFA/Water) Formation of PMDHB byproduct Step3->Step4 Acidolysis

Figure 2: Application workflow of Pbf-Cl in peptide synthesis. The PMDHB core serves as a "safety cap" that is removed in the final step.

Stability and Reactivity Profile

Thermal Stability

PMDHB derivatives exhibit moderate thermal stability.

  • Melting: Sharp endotherms indicate high crystallinity.

  • Degradation: The Pbf-Cl derivative is thermally labile above 100°C, releasing

    
    . Storage at 2-8°C is mandatory to prevent desulfonylation.
    
Chemical Reactivity
  • Electrophilic Substitution: The C5 position (if unsubstituted) is highly reactive. In Pbf-Cl, the sulfonyl group deactivates the ring slightly, but the methyl groups keep it electron-rich.

  • Oxidation: Exposure of PMDHB-OH to air in basic solution leads to the formation of quinones (colored yellow/brown). This is a visual indicator of degradation [4].

References

  • Sigma-Aldrich. (n.d.).[4] 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol Product Sheet. Retrieved from

  • PubChem. (2025).[5] 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (CID 4172279).[2] National Library of Medicine. Retrieved from

  • Garg, N., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Retrieved from

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[3][6] Tetrahedron Letters.

  • BenchChem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride Properties. Retrieved from

Sources

Radical Scavenging Potential of Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

Dihydrobenzofuran (DHB) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their unsaturated benzofuran counterparts due to the saturation at the C2-C3 position. This structural nuance imparts unique stereochemical flexibility and alters the electron density of the fused phenolic ring, significantly influencing radical scavenging efficacy.

This guide provides a technical deep-dive into the antioxidant mechanisms of DHBs, specifically focusing on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. It includes optimized protocols for validating these activities and explores the Structure-Activity Relationship (SAR) that governs their potential as neuroprotective and anti-inflammatory agents.

Structural Basis of Efficacy: The DHB Core

The radical scavenging capability of DHBs is not merely a function of their phenolic hydroxyl groups but is modulated by the heterocyclic ring strain and substitution patterns.

Structure-Activity Relationship (SAR)

The 2,3-dihydrobenzofuran core acts as a scaffold that positions the pharmacophore (typically a phenol) for optimal interaction with Reactive Oxygen Species (ROS).

Structural FeatureImpact on Radical ScavengingMechanistic Insight
C5-Hydroxyl Group Critical Primary site for Hydrogen Atom Transfer (HAT). The BDE (Bond Dissociation Enthalpy) is lowered by the electron-donating oxygen of the furan ring.
C2/C3 Saturation Modulatory Unlike benzofurans, the saturated C2-C3 bond breaks the planarity of the furan ring, allowing for specific stereochemical binding in enzymatic pockets (e.g., Nrf2 pathway modulation).
C7-Methoxy Group Enhancing Acts as an Electron Donating Group (EDG), stabilizing the resulting phenoxy radical via resonance and inductive effects.
C2-Aryl Substitution Variable In neolignans (e.g., trans-

-viniferin analogues), bulky aryl groups at C2 can provide steric hindrance, protecting the radical from rapid downstream polymerization.
The "Dihydro" Advantage

While fully aromatic benzofurans are planar, dihydrobenzofurans possess a "puckered" ring conformation. This subtle non-planarity often improves solubility in biological matrices and metabolic stability, making them superior drug candidates despite having slightly higher BDEs than some planar analogues [1].

Mechanistic Pathways: HAT vs. SET[1][2][3]

To rationally design or select DHBs, one must understand how they neutralize radicals. The two dominant pathways are solvent-dependent.

Hydrogen Atom Transfer (HAT)

Dominant in non-polar solvents. The DHB (ArOH) transfers a hydrogen atom to the radical (


).


  • Key Metric: Bond Dissociation Enthalpy (BDE).[1][2] Lower BDE = Higher Activity.

  • Relevance: Lipid peroxidation inhibition (cell membranes).

Single Electron Transfer - Proton Transfer (SET-PT)

Dominant in polar/protic solvents. The DHB donates an electron first, forming a cation radical, followed by deprotonation.

  • Key Metric: Ionization Potential (IP).[1][2] Lower IP = Higher Activity.

  • Relevance: Scavenging aqueous radicals (e.g., cytosolic ROS).

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways based on environmental conditions.

DHB_Mechanism DHB Dihydrobenzofuran (ArOH) HAT_TS Transition State [ArO...H...R]‡ DHB->HAT_TS Non-Polar Solvent (HAT) Cation Cation Radical (ArOH+•) DHB->Cation Polar Solvent (SET) Radical Free Radical (R•) Radical->HAT_TS Radical->Cation Product_HAT Neutralized (RH + ArO•) HAT_TS->Product_HAT Deprotonation Proton Loss (-H+) Cation->Deprotonation Product_SET Neutralized (R- + ArO•) Deprotonation->Product_SET

Figure 1: Bifurcation of radical scavenging mechanisms for Dihydrobenzofurans based on solvent polarity.

Experimental Validation Protocols

Optimized DPPH Assay (Standardized for DHBs)

Target Mechanism: Mixed HAT/SET (Solvent dependent)

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1][3][4]

  • Absolute Ethanol (HPLC Grade) – Preferred over methanol to minimize transesterification side-reactions with ester-containing DHBs.

  • Trolox (Standard)

Protocol:

  • Stock Preparation: Dissolve DHB samples in DMSO (10 mM stock). Note: Ensure final DMSO concentration in assay < 1% to prevent solvent interference.

  • DPPH Working Solution: Prepare 0.1 mM DPPH in ethanol. Absorbance at 517 nm should be 1.0 ± 0.1.

  • Reaction:

    • Add 20 µL of DHB sample (various concentrations) to a 96-well plate.

    • Add 180 µL of DPPH working solution.

    • Control: 20 µL DMSO + 180 µL DPPH.

    • Blank: 200 µL Ethanol.

  • Incubation: 30 minutes in the dark at 25°C. Light degrades DPPH, causing false positives.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
Cell-Based Neuroprotection Assay (HT22 Cells)

Target: Biological Efficacy via Nrf2 Pathway[5]

Chemical assays are insufficient for drug development. You must validate if the DHB can cross membranes and activate cellular defense [2].

Workflow:

  • Seeding: Plate HT22 hippocampal cells (5,000 cells/well).

  • Pre-treatment: Treat with DHB (0.1 - 10 µM) for 12 hours.

  • Insult: Add Glutamate (5 mM) to induce oxidative stress (ferroptosis-like).

  • Viability: Measure after 24h using MTT or CCK-8 assay.

  • Validation: Perform Western Blot for HO-1 (Heme Oxygenase-1). A true DHB antioxidant should upregulate HO-1 expression via Nrf2 translocation [3].

Therapeutic Implications & Lead Selection

Dihydrobenzofurans are currently being investigated for neurodegenerative diseases (Alzheimer's, Parkinson's) due to their ability to mitigate oxidative stress without completely abolishing ROS, which are necessary for cell signaling.

High-Throughput Screening Workflow

To identify the most potent DHB leads, follow this logic flow:

Screening_Workflow cluster_chem Phase 1: Chemical Screening cluster_bio Phase 2: Biological Validation Start DHB Library (Natural & Synthetic) DPPH DPPH Assay (Primary Screen) Start->DPPH ORAC ORAC Assay (Peroxyl Radical) DPPH->ORAC Filter1 Selection Criteria: IC50 < 20 µM ORAC->Filter1 HT22 HT22 Cell Assay (Neuroprotection) Filter1->HT22 Pass Stop Discard Filter1->Stop Fail Tox Cytotoxicity Test (Normal Cells) HT22->Tox Filter2 Selection Criteria: TI > 10 Tox->Filter2 Lead Lead Candidate (Optimization) Filter2->Lead Pass Filter2->Stop Fail

Figure 2: Integrated workflow for selecting high-efficacy dihydrobenzofuran candidates.

References

  • Spiegel, M., & Sroka, Z. (2022).[6] Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics.[6] Theoretical Chemistry Accounts, 141, 61. Link

  • Duan, Y., et al. (2015). Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells.[5] Journal of Natural Products, 78(8), 1894-1903.[5] Link

  • Lee, D. S., et al. (2014). Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa.[7] Journal of Agricultural and Food Chemistry (Cited via PubMed/ResearchGate context). Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[8] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[8][9] Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link

Sources

The Bioactive Potential of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Drug Discovery

The benzofuran nucleus is a recurring motif in a multitude of natural and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] This has rendered the benzofuran scaffold a privileged structure in the field of medicinal chemistry.[3] A particularly intriguing derivative is 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-, a molecule poised at the intersection of antioxidant and anti-inflammatory potential. While direct and extensive research on this specific pentamethylated derivative is emerging, a comprehensive analysis of its structural analogues and the broader class of 2,3-dihydro-5-benzofuranols provides a compelling rationale for its investigation as a therapeutic candidate. This guide synthesizes the existing knowledge base to provide a technical overview of the known and extrapolated bioactivities of this compound, offering a roadmap for researchers and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ol[4]
CAS Number 84574-05-0[4]
Molecular Formula C₁₃H₁₈O₂[4]
Molecular Weight 206.28 g/mol [4]
Melting Point 122-123 °C[4]

Antioxidant and Neuroprotective Potential: A Foundation in Free-Radical Scavenging

The core 2,3-dihydro-5-benzofuranol ring system is recognized for its capacity to maximize the stereoelectronic effects necessary for efficient hydrogen atom abstraction by peroxyl radicals, a key mechanism in neutralizing damaging free radicals.[5] This inherent antioxidant potential is a cornerstone of the bioactivity of this class of compounds.

A significant body of evidence for the potent antioxidant activity of the pentamethylated benzofuranol core comes from a study on alpha-tocopherol (Vitamin E) analogues. In this research, a derivative, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol, was synthesized and evaluated for its neuroprotective properties. This compound demonstrated superior antioxidant capabilities and better brain penetration, ultimately protecting mice against the effects of head injury. The study highlights that the pentamethylated dihydrobenzofuranol scaffold is a valuable template for developing agents to combat oxidative stress-related pathologies such as stroke and trauma.

Furthermore, a patent for novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols explicitly claims their utility as free-radical scavengers for treating conditions like stroke, nervous system trauma, and reperfusion damage.[6] This patent underscores the therapeutic potential of this specific substitution pattern on the benzofuranol core.[6]

The proposed mechanism for the antioxidant activity of these phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.

Experimental Protocol: In Vitro Lipid Peroxidation Assay

This assay is a standard method for evaluating the antioxidant potential of a compound by measuring its ability to inhibit the oxidation of lipids.

Materials:

  • Rat brain homogenate

  • Phosphate buffered saline (PBS), pH 7.4

  • FeSO₄ solution

  • Ascorbic acid solution

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Test compound (5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Trolox)

Procedure:

  • Prepare rat brain homogenate in cold PBS.

  • In a series of test tubes, add the brain homogenate, PBS, and varying concentrations of the test compound or positive control.

  • Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid solutions.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA solution.

  • Add TBA solution and heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the color.

  • Cool the tubes and centrifuge to pellet the precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound.

Lipid_Peroxidation_Inhibition Free_Radical Free Radical (e.g., ROO•) Lipid Polyunsaturated Fatty Acid Free_Radical->Lipid attacks Neutralized_Radical Neutralized Radical (ROOH) Free_Radical->Neutralized_Radical becomes Lipid_Peroxidation Lipid Peroxidation Lipid->Lipid_Peroxidation leads to Benzofuranol 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- Benzofuranol->Free_Radical donates H• to Stable_Radical Stable Benzofuranol Radical Benzofuranol->Stable_Radical forms

Caption: Proposed mechanism of antioxidant action.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

The 2,3-dihydro-5-benzofuranol scaffold serves as a template for the design of potent anti-inflammatory agents, particularly as inhibitors of leukotriene biosynthesis.[5] Leukotrienes are inflammatory mediators derived from the 5-lipoxygenase (5-LOX) pathway and are implicated in various inflammatory diseases.

While direct studies on 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- are not available, research on other benzofuran derivatives provides strong evidence for their anti-inflammatory effects. For instance, certain benzofuran derivatives isolated from Penicillium crustosum exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with IC₅₀ values in the micromolar range.[7] This inhibition of NO, a key inflammatory mediator, suggests a potential mechanism of action for the anti-inflammatory properties of the benzofuran core.

Furthermore, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[8]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production.

Anti_Inflammatory_Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Benzofuranol 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- Benzofuranol->NF_kB Inhibits

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial and Cytotoxic Potential: An Area for Future Investigation

The benzofuran scaffold is a common feature in compounds with antimicrobial and anticancer properties.[9][10] Various derivatives have demonstrated activity against a range of bacteria and fungi.[11] For example, some benzofuran derivatives have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus.[7]

In the context of cancer, certain halogenated benzofuran derivatives have exhibited significant cytotoxic potential against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells.[12] The mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species and the activation of caspases.[12]

Given the structural similarities, it is plausible that 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- may also possess antimicrobial and cytotoxic activities. However, dedicated studies are required to confirm and quantify these potential effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Synthesis of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

The synthesis of the core structure of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols has been described in the patent literature.[6] A key intermediate is Methyl-2,3-Dihydro-5-hydroxy-2,2,4,6,7-pentamethyl-1-benzofuran-3-carboxylate. The general synthetic approach involves the construction of the dihydrobenzofuran ring system followed by modifications to achieve the desired substitution pattern.

Synthesis_Pathway Starting_Materials Appropriate Precursors Cyclization Ring Formation Starting_Materials->Cyclization Intermediate Dihydrobenzofuran Core Cyclization->Intermediate Functionalization Methylation & Functional Group Manipulation Intermediate->Functionalization Final_Product 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- Functionalization->Final_Product

Caption: Generalized synthetic scheme for the target compound.

Conclusion and Future Directions

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- represents a molecule of significant interest for drug discovery and development. Based on the robust evidence from its structural analogues and the broader class of 2,3-dihydro-5-benzofuranols, it is highly likely to possess potent antioxidant and anti-inflammatory properties. Its potential as a neuroprotective agent, stemming from its free-radical scavenging ability, warrants further investigation. Moreover, the possibility of antimicrobial and cytotoxic activities cannot be discounted and should be explored.

For researchers and drug development professionals, this compound offers a promising starting point for the design of novel therapeutics. Future research should focus on the definitive synthesis and purification of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- and the systematic evaluation of its bioactivities using the experimental protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in translating its therapeutic potential into clinical applications.

References

  • Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of medicinal chemistry, 38(3), 453–458.
  • Guay, J., Falgueyret, J. P., Riendeau, D., & Roy, P. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of medicinal chemistry, 32(5), 989–994.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534771, 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-ol. Retrieved February 23, 2026, from [Link].

  • Grisar, J. M., Bolkenius, F. N., & Petty, M. A. (1993). Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols.
  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., Szymański, P., & Mierzejewska, J. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(12), 10399.
  • Hiremathad, A., Patil, M. R., Keri, R. S., & Santos, M. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(118), 96809-96828.
  • Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., El-Sayed, M. A. A., & Al-Omair, M. A. (2021). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 14(8), 785.
  • Gao, Y., Li, Y., Liu, Y., Li, X., Li, X., & Li, Y. (2023).
  • Chen, J. J., Lin, W. J., Liao, C. H., & Chen, Y. L. (2008). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine drugs, 6(4), 529–539.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem, 1(4), 123-126.
  • Zhang, H., Liu, Y., & Wang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
  • Bakkali, F., Averbeck, S., Averbeck, D., & Idaomar, M. (2008). Biological effects of essential oils–a review. Food and chemical toxicology, 46(2), 446-475.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Journal of Molecular Structure, 1212, 128103.
  • Patel, M. R., & Patel, J. C. (2016). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 5(3), 856-859.
  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1264.
  • Grisar, J. M., Bolkenius, F. N., & Petty, M. A. (1993). Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols.
  • Reaction Biology. (2016). Optimization of synthesis and evaluation of antitumor properties. Retrieved February 23, 2026, from [Link]

  • Hiremathad, A., Keri, R. S., & Santos, M. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828.
  • Guay, J., & Falgueyret, J. P. (1989). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. Biochemical pharmacology, 38(13), 2143–2150.
  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., Szymański, P., & Mierzejewska, J. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 24(20), 15418.
  • Singh, P., & Kaur, M. (2023). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Journal of Molecular Structure, 1271, 134015.
  • MySkinRecipes. (n.d.). 2, 3-Dihydro-2, 2, 4, 6, 7-pentamethylbenzofuran. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745437, 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran. Retrieved February 23, 2026, from [Link].

  • Wu, T. S., Yeh, J. H., & Wu, P. L. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5.
  • Bova, S., Cargnello, R., & Gatto, B. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724.
  • El-Gamal, M. I., Al-Ameen, A. A., Al-Omair, M. A., Al-Massarani, S. M., & Abdel-Wahab, B. F. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213160, N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine. Retrieved February 23, 2026, from [Link].

  • Urzúa, A., Rezende, M. C., Mascayano, C., & Vásquez, L. (2008). Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. Molecules, 13(10), 2496–2504.

Sources

Methodological & Application

Application Notes and Protocols for HPLC Detection of 5-Benzofuranol Pentamethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) detection of 5-Benzofuranol pentamethyl derivatives. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of specific techniques and parameters, ensuring technical accuracy and field-proven insights.

Introduction and Principles of Detection

5-Benzofuranol and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The pentamethyl derivative of 5-Benzofuranol, a specific analogue, is of growing interest in medicinal chemistry and drug discovery. Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of benzofuran derivatives due to its suitability for non-volatile or thermally labile compounds.[2] The choice of detection method is paramount and depends on the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix. This guide will explore three primary HPLC detection methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence (FL) Detection, and Mass Spectrometry (MS).

Causality Behind Experimental Choices

The selection of an appropriate HPLC method is a balance of several factors. For aromatic compounds like benzofuran derivatives, a reverse-phase C18 column is a reliable and common choice.[2][3] The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to achieve optimal separation.[2][4] Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with different polarities.[1]

UV-Vis Detection: This is the most common and cost-effective HPLC detection method. Benzofuran derivatives possess a conjugated aromatic system, which results in strong absorption in the UV-visible region.[5] The wavelength of maximum absorbance (λmax) is a key parameter for achieving high sensitivity.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Many benzofuran derivatives are intrinsically fluorescent due to their extended π-conjugated system.[6][7][8] This method is particularly useful for detecting trace amounts of the analyte in complex matrices.

Mass Spectrometry (MS) Detection: HPLC coupled with Mass Spectrometry (HPLC-MS) provides the highest level of selectivity and structural information. It is an indispensable tool for unequivocal identification and quantification, especially in complex biological samples.[1][9] Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[1][10]

Experimental Protocols

The following protocols provide a starting point for the analysis of 5-Benzofuranol pentamethyl derivatives. Optimization may be necessary for specific applications and instrumentation.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

For Pharmaceutical Formulations:

  • Accurately weigh a portion of the powdered tablets or capsule contents equivalent to 10 mg of the 5-Benzofuranol pentamethyl derivative.[1]

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[1]

For Biological Matrices (e.g., Plasma, Urine): Solid-phase extraction (SPE) is recommended for cleaning up biological samples to remove interfering substances.[9] A C18 SPE cartridge can be used. The specific SPE protocol (conditioning, loading, washing, and elution) should be optimized for the sample matrix and analyte.

HPLC-UV/Vis Analysis

This method is suitable for the routine quantification of 5-Benzofuranol pentamethyl derivatives.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[1]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by scanning the UV-Vis spectrum of the analyte (typically in the range of 250-350 nm for benzofurans). For initial method development, a DAD is highly recommended.

System Suitability:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.

HPLC-Fluorescence Analysis

This method offers higher sensitivity and selectivity compared to UV-Vis detection.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Fluorescence Detector.

Chromatographic Conditions: The chromatographic conditions (column, mobile phase, gradient, flow rate, etc.) can be the same as for the HPLC-UV/Vis method.

Fluorescence Detector Settings:

ParameterRecommended Setting
Excitation Wavelength (λex) Determined experimentally by scanning the excitation spectrum of the analyte.
Emission Wavelength (λem) Determined experimentally by scanning the emission spectrum of the analyte.

Note: The optimal excitation and emission wavelengths for 5-Benzofuranol pentamethyl derivatives will need to be determined empirically. A starting point can be derived from the UV absorption maximum.

HPLC-MS Analysis

This method provides the highest level of confidence in identification and quantification.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions: The chromatographic conditions can be adapted from the HPLC-UV/Vis method. The use of formic acid in the mobile phase makes it compatible with MS detection.[4]

Mass Spectrometer Settings:

ParameterRecommended Setting
Ionization Mode ESI Positive or Negative (to be determined based on the analyte's structure)
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V (to be optimized)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Scan Range m/z 100 - 500

Data Acquisition:

  • Full Scan Mode: To identify the molecular ion ([M+H]+ or [M-H]-) of the 5-Benzofuranol pentamethyl derivative.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis with high sensitivity and selectivity. The precursor and product ions for MRM will need to be determined by fragmentation studies.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described HPLC detection methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler Column HPLC Column Autosampler->Column Pump Pump Pump->Autosampler UV_Detector UV/Vis Detector Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler Column HPLC Column Autosampler->Column Pump Pump Pump->Autosampler FL_Detector Fluorescence Detector Column->FL_Detector Chromatogram Chromatogram FL_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-Fluorescence analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc_ms HPLC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler Column HPLC Column Autosampler->Column Pump Pump Pump->Autosampler MS_Detector Mass Spectrometer Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Ion_Chromatogram Extracted Ion Chromatogram Mass_Spectrum->Ion_Chromatogram Quantification Quantification Ion_Chromatogram->Quantification

Caption: Workflow for HPLC-MS analysis.

Summary of Key Experimental Parameters

The following table summarizes the crucial experimental parameters for the different HPLC detection methods.

ParameterHPLC-UV/VisHPLC-FluorescenceHPLC-MS
Column Reverse-phase C18Reverse-phase C18Reverse-phase C18
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Detection Principle UV-Visible AbsorptionFluorescence EmissionMass-to-Charge Ratio
Selectivity ModerateHighVery High
Sensitivity GoodExcellentExcellent
Structural Information LimitedLimitedHigh
Cost LowModerateHigh
Typical Application Routine QC, Purity analysisTrace analysis, BioanalysisIdentification, Metabolite studies, Bioanalysis

Conclusion

The successful analysis of 5-Benzofuranol pentamethyl derivatives by HPLC relies on a systematic approach to method development. This guide provides a solid foundation for selecting the appropriate detection method and initial parameters. For routine analysis, HPLC-UV/Vis offers a robust and cost-effective solution. When higher sensitivity and selectivity are required, HPLC with fluorescence detection is a powerful alternative. For unequivocal identification and quantification in complex matrices, HPLC-MS is the gold standard. The provided protocols and workflows serve as a starting point, and optimization will be necessary to achieve the desired performance for your specific application.

References

  • Yadav, R. K., Khan, S., & Singh, A. K. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Journal of the Indian Chemical Society, 99(11), 100749.
  • Baldrich Ferrer, C. A., Murcia Celis, B., & Bueno Velandia, A. (2006). DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC. CT&F - Ciencia, Tecnología y Futuro, 3(2), 103-114.
  • Aydin, D., & van der Zaan, B. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 10(1), 103-111.
  • Seymour, M. J. (1976). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tero, T. R., Salorinne, K., Lehtivuori, H., Ihalainen, J. A., & Nissinen, M. (2014). The structural diversity of benzofuran resorcinarene leads to enhanced fluorescence. Chemistry, an Asian journal, 9(7), 1860–1867.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid communications in mass spectrometry : RCM, 21(8), 1414–1420.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • Woolf, E. J., & Matuszewski, B. K. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of pharmaceutical and biomedical analysis, 23(5), 845–853.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved from [Link]

  • ACS Publications. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]

  • NIH. (2020, September 19). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Retrieved from [Link]

  • NIH. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

  • PMC. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]

  • DergiPark. (2025, December 31). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

  • NIH. (2002, December 15). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... Retrieved from [Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofuran-5-ol derivatives. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2023, April 29). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • ResearchGate. (2022, July 19). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

Sources

Application Note: High-Performance Stabilization of Reactive Monomers using 5-Benzofuranol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing 5-Benzofuranol (CAS 13196-10-6) as a specialized polymerization inhibitor. Unlike commodity inhibitors (e.g., MEHQ, Hydroquinone), 5-Benzofuranol offers enhanced radical scavenging efficacy due to the electron-donating properties of the furan ring fused to the phenolic system. This protocol is specifically designed for researchers stabilizing high-value pharmaceutical intermediates, vinyl monomers, or API precursors where standard inhibitors may exhibit insufficient potency or incompatibility.

Introduction & Mechanism of Action

Why 5-Benzofuranol?

Standard phenolic inhibitors rely on the delocalization of a radical across a benzene ring. 5-Benzofuranol enhances this stability through the benzofuran bicyclic system . The oxygen atom in the furan ring donates electron density to the phenolic ring, lowering the bond dissociation energy (BDE) of the hydroxyl O-H bond. This facilitates faster hydrogen atom transfer (HAT) to propagating radicals compared to simple phenols.

The "Oxygen Switch" (Critical Mechanistic Requirement)

Crucial Insight: Like all phenolic inhibitors, 5-Benzofuranol is NOT a direct scavenger of carbon-centered alkyl radicals (


). It is a scavenger of peroxy radicals (

).
  • Without Oxygen: The inhibitor is ineffective.

  • With Oxygen: The monomer radical (

    
    ) reacts with dissolved 
    
    
    
    to form a peroxy radical (
    
    
    ), which is then trapped by 5-Benzofuranol.
Mechanistic Pathway

The following diagram illustrates the obligate role of oxygen and the stabilization pathway.

InhibitorMechanism Monomer Monomer Radical (R•) Peroxy Peroxy Radical (ROO•) Monomer->Peroxy + O2 (Fast) Oxygen Dissolved O2 Oxygen->Peroxy Stable Stable Peroxide (ROOH) Peroxy->Stable H-Abstraction Inhibitor 5-Benzofuranol (ArOH) Inhibitor->Stable Kinetic Control Radical Stable Phenoxy Radical (ArO•) Inhibitor->Radical -H•

Figure 1: Mechanism of radical scavenging by 5-Benzofuranol. Note the critical requirement for dissolved oxygen to convert alkyl radicals to scavengeable peroxy species.

Material Characterization

Before proceeding, verify the physicochemical properties of the inhibitor to ensure compatibility with your monomer system.

PropertySpecificationRelevance to Protocol
Chemical Name 5-Benzofuranol (5-Hydroxybenzofuran)Target Compound
CAS Number 13196-10-6Warning: Do not confuse with Benzyl Butyl Ether (588-67-0)
Molecular Weight 134.13 g/mol Calculation of molar equivalents
Appearance Crystalline Solid (Off-white/Beige)Visual purity check (Darkening indicates oxidation)
Solubility Methanol, Ethanol, Acetone, Ethyl AcetateStock solution preparation
pKa ~9.5 - 10.0 (Phenolic OH)Critical for removal via caustic wash

Experimental Protocols

Protocol A: Preparation of Inhibitor Stock Solution

Purpose: To create a homogenous concentrate for precise dosing (10–500 ppm). Direct addition of solid 5-Benzofuranol to viscous monomers often results in "hotspots" of poor inhibition.

Materials:

  • 5-Benzofuranol ( >98% purity)

  • Solvent: Methanol (HPLC Grade) or Acetone (depending on monomer compatibility).

  • Volumetric flask (100 mL).

Steps:

  • Weighing: Accurately weigh 1.00 g of 5-Benzofuranol.

  • Dissolution: Transfer to a 100 mL volumetric flask.

  • Dilution: Fill to the mark with Methanol.

    • Result: You now have a 10,000 ppm (1% w/v) stock solution.

  • Storage: Store in an amber glass vial at 4°C. Shelf life: 2 weeks. (Discard if solution turns dark brown).

Protocol B: Dosing and Efficiency Testing (Induction Period)

Purpose: Determine the minimum effective concentration (MEC) to prevent polymerization under stress.

Workflow Diagram:

DosingWorkflow Start Start: Uninhibited Monomer Aeration Step 1: Aeration (Ensure >5 ppm O2) Start->Aeration Dosing Step 2: Add 5-Benzofuranol Stock (Target: 50, 100, 200 ppm) Aeration->Dosing Stress Step 3: Thermal Stress Test (60°C Isothermal) Dosing->Stress Monitor Step 4: Monitor Viscosity/Exotherm Stress->Monitor Monitor->Stress No Change Result Determine Induction Period Monitor->Result Polymerization Onset

Figure 2: Experimental workflow for determining optimal inhibitor concentration.

Procedure:

  • Baseline Aeration: Bubble dry air (NOT nitrogen) through the monomer for 10 minutes to ensure dissolved oxygen saturation.

  • Aliquot Preparation: Prepare four 50 mL samples of monomer.

  • Dosing: Add the Stock Solution (Protocol A) to achieve:

    • Sample A: 0 ppm (Control)

    • Sample B: 50 ppm (0.25 mL stock)

    • Sample C: 100 ppm (0.50 mL stock)

    • Sample D: 200 ppm (1.00 mL stock)

  • Stress Testing: Place samples in a heated oil bath at 60°C (or 10°C below monomer boiling point).

  • Observation: Record the time until:

    • Visible viscosity increase (flow check).

    • Precipitation (if polymer is insoluble).

    • Exotherm spike (if using DSC/thermal probe).

  • Selection: Select the concentration that provides a safety factor of 2x the required storage time.

Protocol C: Removal of Inhibitor (Purification)

Purpose: Before polymerization, the inhibitor must be removed to allow the reaction to proceed.[1]

Method 1: Caustic Wash (Preferred for Hydrophobic Monomers)

  • Principle: 5-Benzofuranol is a weak acid (phenol). Reacting with NaOH forms a water-soluble salt (sodium 5-benzofuranolate).

  • Mix monomer with 10% NaOH (aq) solution (1:1 volume ratio) in a separatory funnel.

  • Shake vigorously for 2 minutes.

  • Allow phases to separate.[2][3] The aqueous layer (bottom) will turn yellow/brown (phenolate salt).

  • Drain aqueous layer.[2]

  • Wash organic layer twice with deionized water (to remove residual base).

  • Dry over anhydrous

    
     and filter.
    

Method 2: Adsorption Column (Preferred for Hydrophilic/Water-Soluble Monomers)

  • Pack a glass column with Inhibitor Remover Alumina (Basic activity).

  • Pass the monomer through the column by gravity or low pressure.

  • The phenolic groups bind to the basic sites on the alumina.

  • Collect the eluent. (Note: Do not store uninhibited monomer; use immediately).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Premature Polymerization Oxygen DepletionCRITICAL: Ensure headspace contains air, not pure nitrogen. Phenols fail in anaerobic conditions.
Darkening of Solution Oxidation of Inhibitor5-Benzofuranol oxidizes to quinone-like species over time. Prepare fresh stock solutions weekly.
Incomplete Removal pH < 10 during washEnsure the NaOH wash is sufficiently basic to deprotonate the phenol (pKa ~10).
Induction Period Drift Variable O2 levelsStandardize aeration/sparging protocols before dosing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11651159, Benzofuran-5-ol. Retrieved from [Link]

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Refer to Chapter 3: Radical Chain Polymerization - Inhibition and Retardation). [Link]

Sources

Solvent selection for 5-Benzofuranol extraction and purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Benzofuranol (CAS: 13196-10-6) is a critical bicyclic aromatic intermediate used in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogs) and bioactive heterocycles.[1][2][3][4] Its purification presents a unique challenge: the compound possesses a phenolic hydroxyl group prone to oxidation (color degradation) and a lipophilic benzofuran core that co-elutes with synthetic precursors.[1][3]

This guide moves beyond standard "try-and-see" solvent screening. We utilize Physicochemical Profiling (pKa, LogP) to engineer a Self-Validating Purification Protocol . By exploiting the specific acidity of the 5-hydroxyl group (pKa ~9.6), we can achieve >98% purity through chemoselective Liquid-Liquid Extraction (LLE), followed by a polishing recrystallization step.[1][2]

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first understand the molecule's behavior in solution.[1][5]

PropertyValue (Approx.)Implication for Purification
pKa 9.6 – 10.0Acidic. The molecule can be deprotonated at pH > 12, becoming water-soluble.[1][2][3] This allows separation from non-acidic impurities (e.g., unreacted benzofuran precursors).[1][2][3]
LogP 2.0 – 3.1Moderately Lipophilic. Highly soluble in DCM, Ethyl Acetate, and Toluene.[1][3] Poorly soluble in water (neutral form).[1][2][3]
Stability Oxidation SensitivePhenolic moiety oxidizes to quinones (turning pink/brown) upon exposure to air/light.[1][2][3] Requirement: Degassed solvents and inert atmosphere (N₂).[1][2][3]
H-Bonding Donor (OH)Soluble in alcohols (Ethanol, Methanol) but difficult to crystallize from them without an antisolvent (Water).[1][2][3]
Solvent Selection Matrix (ICH Q3C Compliance)
Solvent SystemRoleProsCons
MTBE (Methyl tert-butyl ether) ExtractionForms sharp phase cuts; less dense than water; stable to high pH.[1][2][3]Flammable; peroxide formation (check stabilizers).[1][2][3]
Toluene RecrystallizationExcellent temperature coefficient for phenols; forms distinct crystals.[1][3]Class 2 solvent (toxicity); requires thorough drying.[1][2][3]
Ethanol / Water (70:30) RecrystallizationGreen (Class 3); high yield; scalable.[1][2][3]Slower crystallization; risk of "oiling out" if water added too fast.[1][3]
DCM (Dichloromethane) AvoidHigh solubility, but environmental hazard.[1][2][3]Emulsion formation common with phenolic waters.[1][2][3]

Strategic Workflow Visualization

The following decision tree illustrates the logic for selecting the purification route based on impurity profile and scale.

SolventSelection Start Crude 5-Benzofuranol CheckImpurity Analyze Impurities (TLC/HPLC) Start->CheckImpurity NeutralImp Non-Acidic Impurities? (e.g., Benzofuran, Ethers) CheckImpurity->NeutralImp Major PolarImp Polar/Tar Impurities? CheckImpurity->PolarImp Major LLE Protocol A: pH-Swing Extraction (MTBE / NaOH) NeutralImp->LLE Selectivity Required Cryst Protocol B: Recrystallization (Toluene or EtOH/H2O) PolarImp->Cryst Polishing LLE->Cryst If Color Remains Final Pure 5-Benzofuranol (>99%) LLE->Final Cryst->Final

Figure 1: Decision matrix for selecting between Extraction (LLE) and Recrystallization based on impurity type.

Protocol A: Chemoselective pH-Swing Extraction

Objective: Remove non-acidic organic impurities (starting materials, side products) by leveraging the pKa of the phenol.[1][2][3] Purity Target: Increase from ~85% to >95%.

Reagents:
  • Organic Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1][2][3]

  • Base: 2M NaOH (Target pH > 12).

  • Acid: 6M HCl (Target pH < 2).[1][2][3]

  • Wash: Brine (Saturated NaCl).[1][2][3]

Step-by-Step Methodology:
  • Dissolution: Dissolve crude 5-benzofuranol in MTBE (10 mL per gram of solid). Ensure complete dissolution.

  • Base Extraction (The "Swing"):

    • Add 2M NaOH (1.2 equivalents relative to phenol).[1][2][3]

    • Mechanism:[1][3][6] The phenol deprotonates (

      
      ), becoming a water-soluble phenolate salt.[1][2][3]
      
    • Agitate vigorously for 5 minutes. Allow phases to separate.

  • Phase Separation:

    • Keep the Aqueous Layer (Bottom): This contains your product.[1][3][7]

    • Discard the Organic Layer (Top): This contains non-acidic impurities (neutrals).[1][2][3]

  • Wash (Optional): Wash the aqueous layer once with fresh MTBE to remove entrained neutrals.[1][2][3] Discard organic wash.[1][2][3]

  • Acidification (Precipitation):

    • Cool the aqueous layer to 5°C (ice bath) to prevent oiling.[1][2][3]

    • Slowly add 6M HCl dropwise with stirring until pH reaches ~2.

    • Observation: The solution will turn cloudy as the neutral phenol precipitates.[1][3]

  • Recovery:

    • Extract the turbid aqueous mixture with fresh MTBE (2x).[1][2][3]

    • Combine organic layers, dry over MgSO₄, filter, and concentrate under vacuum.[2]

Protocol B: Polishing Recrystallization

Objective: Remove colored oxidation products and trace isomers.[1][3] Solvent System: Toluene (Preferred for crystal habit) or Ethanol/Water (Green alternative).[1][2][3]

Mechanism:

Phenols often "oil out" (separate as a liquid) before crystallizing if the temperature drops too fast or the solvent is too polar.[1][3] We use Toluene because its boiling point (110°C) allows for high solubility at heat, and its aromatic nature interacts favorably with the benzofuran rings (pi-stacking) to form stable needles.[1][2][3]

Step-by-Step Methodology (Toluene System):
  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen line (crucial to prevent oxidation).

  • Dissolution:

    • Add Toluene (approx. 5-7 mL per gram).[1][2][3]

    • Heat to reflux (110°C).

    • Note: If the solution is dark brown/black, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation).

    • Seeding: At ~40-50°C, if no crystals appear, add a "seed" crystal of pure 5-benzofuranol to initiate nucleation.[1][2][3]

  • Finishing:

    • Cool to 0-4°C in an ice bath for 1 hour.

    • Filter the white/off-white needles via vacuum filtration.[1][2][3]

    • Wash with cold Toluene (1x) followed by Hexane (1x) to remove residual high-boiling solvent.[1][2][3]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Logic & Pathway Diagram

The following diagram details the chemical transformation during Protocol A (pH Swing), ensuring the user understands the causality of the separation.

pHSwing OrgPhase Organic Phase (MTBE) Contains: 5-Benzofuranol (Neutral) + Impurities AddBase Add NaOH (pH > 12) OrgPhase->AddBase Split Phase Separation AddBase->Split OrgWaste Organic Layer (Discard) Contains: Non-acidic Impurities Split->OrgWaste Neutrals stay in Org AqProduct Aqueous Layer (Keep) Contains: 5-Benzofuranolate (Ionized Salt) Split->AqProduct Phenol moves to Aq AddAcid Add HCl (pH < 2) AqProduct->AddAcid FinalProduct Precipitated 5-Benzofuranol (Neutral, Pure) AddAcid->FinalProduct

Figure 2: Mechanistic flow of the pH-swing extraction.[1][2][3] The reversible ionization of the phenolic hydroxyl group drives the separation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Product Oils Out Cooling too fast or solvent too polar (if using EtOH/Water).[1][2][3]Re-heat to dissolve.[1][2][3] Add seed crystals. Cool at a rate of 10°C/hour.[1][3]
Pink/Red Color Oxidation of phenol to quinones.[1][3]Perform all steps under Nitrogen/Argon.[1][2][3] Add 0.1% Sodium Metabisulfite to the aqueous phase during extraction.[1][3]
Low Yield Incomplete precipitation during acidification.[1][3]Ensure pH is < 2.[1][2][3] The pKa is ~9.6, so pH 7 is not acidic enough to fully recover the neutral form.[1]
Emulsions Density of phases too similar.[1][3]Add Brine (NaCl) to the aqueous layer to increase density difference and break the emulsion.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11651159, 5-Benzofuranol.[1][2][3] Retrieved from [Link][1][2][3]

  • Gever, G. (1964).[1][2][3] Preparation of benzofuran derivatives.[1][3][4][8][9][10] U.S. Patent No.[1][2][3] 3,147,280.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Retrieved from

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1][3] Retrieved from [Link][1][2][3][6]

Sources

Troubleshooting & Optimization

Improving synthesis yield of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol (often referred to as the Pbf-intermediate or Pentamethyl-dihydrobenzofuranol ).

This guide prioritizes the Acid-Catalyzed Condensation/Cyclization route (typically involving 2,3,5-Trimethylhydroquinone and Methallyl Alcohol/Chloride), as this is the industry standard for high-yield production of the 2,2-dimethyl-dihydrobenzofuran scaffold.

Core Synthesis & Critical Process Parameters (CPP)

Q: What is the most robust synthetic route for high-yield production?

A: While various routes exist, the highest yield and regioselectivity are achieved via the Friedel-Crafts Alkylation/Cyclization of 2,3,5-Trimethylhydroquinone (TMHQ) with Methallyl Alcohol (2-methyl-2-propen-1-ol) or Methallyl Chloride .

  • Reaction: TMHQ + Methallyl Alcohol

    
     Intermediate 
    
    
    
    Product[1]
  • Why this route? Unlike isobutyraldehyde condensation (which often leads to bis-phenol byproducts), the methallyl cation facilitates a direct ortho-alkylation followed by rapid 5-exo-trig cyclization to form the furan ring.

Q: Which catalyst system provides the best conversion?

A: The choice of catalyst dictates the balance between O-alkylation (reversible) and C-alkylation (irreversible, desired).

Catalyst SystemYield PotentialSelectivityNotes
ZnCl₂ / HCl (gas) High (85-92%) ExcellentThe "Gold Standard." ZnCl₂ acts as a chelating Lewis acid to orient the alkylation to the ortho position, while HCl promotes cyclization.[1]
BF₃·Et₂O Moderate (60-75%)GoodHighly reactive; requires strict temperature control (-10°C to 0°C) to prevent polymerization of the methallyl source.
p-TsOH / Toluene Moderate (50-65%)ModerateSlower reaction; higher risk of oxidative side-products due to prolonged heating.
Amberlyst-15 Low-ModerateHighGreen alternative, but mass transfer limitations often reduce conversion rates for sterically hindered TMHQ.
Q: My reaction stalls at the intermediate. How do I force cyclization?

A: The reaction proceeds in two steps: (1) Alkylation of the hydroquinone and (2) Ring closure.[1] If you observe the open-chain alkylated phenol (detectable by LC-MS as M+56 mass shift without the loss of 2H), the acidity is likely insufficient to protonate the double bond for cyclization.

  • Troubleshooting:

    • Increase Acidity: Sparge the reaction mixture with dry HCl gas for 15–30 minutes.

    • Solvent Switch: If using non-polar solvents (Heptane), switch to Glacial Acetic Acid or Ethyl Acetate .[1] Polar protic/aprotic solvents stabilize the cationic transition state of the cyclization.

Reaction Mechanism & Visualization

The following diagram illustrates the critical pathway and control points where yield is often lost.

ReactionMechanism TMHQ 2,3,5-Trimethyl hydroquinone (TMHQ) Complex Lewis Acid Complex TMHQ->Complex ZnCl2 / Acid Side_Quinone Impurity: Trimethylbenzoquinone (Oxidation) TMHQ->Side_Quinone O2 / High Temp Methallyl Methallyl Alcohol (Alkylation Agent) Methallyl->Complex ZnCl2 / Acid Side_Polymer Impurity: Polymerized Methallyl Alcohol Methallyl->Side_Polymer Excess Acid No TMHQ Alkylated Ortho-Alkylated Intermediate Complex->Alkylated Friedel-Crafts (Kinetic Control) Cyclization 5-Exo-Trig Cyclization Alkylated->Cyclization H+ Transfer Product 2,3-dihydro-2,2,4,6,7- pentamethyl-5-benzofuranol Cyclization->Product Dehydration

Caption: Mechanism of acid-catalyzed condensation showing the critical path (Green) vs. oxidative and polymerization side reactions (Red/Dotted).

Impurity Profiling & Troubleshooting

Q: The reaction mixture turned deep red/black. Is my product ruined?

A: This indicates oxidation of TMHQ to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) .[1]

  • Cause: Inadequate inert atmosphere. Hydroquinones are highly susceptible to air oxidation, especially in basic or neutral media, but even in acidic conditions if trace metals (Fe, Cu) are present.[1]

  • Corrective Action:

    • Strict Deoxygenation: Degas all solvents (sparge with Argon/N2 for 20 mins) before adding TMHQ.

    • Reducing Agent: Add a small amount (0.5 - 1.0 mol%) of Sodium Dithionite or Ascorbic Acid to the reaction if water is present, or use Tin(II) Chloride (SnCl₂) as a co-catalyst/reducing agent in organic media.[1]

Q: I see a "Bis-product" in LC-MS. How do I prevent this?

A: The "Bis-product" is likely the condensation of two TMHQ molecules with one methallyl linker, or one TMHQ with two methallyl groups (dialkylation).

  • Prevention:

    • Stoichiometry: Ensure TMHQ is in slight excess (1.1 equiv) relative to Methallyl Alcohol. If Methallyl Alcohol is in excess, dialkylation at the C6 position (if open) or O-alkylation occurs.[1]

    • Addition Order: Add Methallyl Alcohol slowly (dropwise) to the TMHQ/Catalyst solution. Never add TMHQ to the alcohol.

Isolation & Purification Protocols

Q: The product oil won't crystallize. How do I get a solid?

A: The pentamethyl-dihydrobenzofuranol should be a white to off-white solid (MP ~129-132°C). Oils usually indicate residual solvent or regioisomers.

Recommended Crystallization Protocol:

  • Workup: Quench acid with NaHCO₃ (aq). Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.

  • Concentration: Evaporate solvent to a thick oil.

  • Solvent System: Dissolve the oil in a minimum amount of hot n-Heptane or Hexane/Ethyl Acetate (9:1) .

  • Seeding: Cool to room temperature. If no precipitate forms, scratch the glass or add a seed crystal.[1]

  • Freezing: Store at -20°C overnight.

Q: How do I remove the unreacted TMHQ?

A: TMHQ is much more water-soluble/polar than the benzofuran product.

  • Wash: Wash the organic layer with warm water (50°C) three times.[1] The benzofuran is lipophilic and stays in the organic phase; TMHQ partitions into the water.

  • Oxidative Wash (Aggressive): Wash with a dilute solution of Ferric Chloride (FeCl₃) .[1] This oxidizes residual TMHQ to the Quinone (TMBQ), which is bright yellow and can be removed via chromatography (silica plug) much easier than the hydroquinone. Note: Use this only if crystallization fails.

Workflow Optimization Decision Tree

Follow this logic flow to diagnose low yields systematically.

Troubleshooting Start Issue: Low Yield (<60%) CheckPurity 1. Check TMHQ Purity Is it white/tan? (Not Black) Start->CheckPurity CheckOxidation Purify TMHQ (Recrystallize from H2O/MeOH) CheckPurity->CheckOxidation No (Dark) CheckLCMS 2. Analyze Crude LC-MS CheckPurity->CheckLCMS Yes (Pure) Result_SM Result: Unreacted TMHQ CheckLCMS->Result_SM Result_Open Result: Open Chain (Alkylated Phenol) CheckLCMS->Result_Open Result_Impurity Result: Complex Mixture (Polymers/Quinones) CheckLCMS->Result_Impurity Action_Temp Increase Temp (Reflux) Check Catalyst Load Result_SM->Action_Temp Action_Cyclize Increase Acid Strength (Add HCl gas) Result_Open->Action_Cyclize Action_Control Lower Temp Add Antioxidant Slow Addition Result_Impurity->Action_Control

Caption: Decision tree for troubleshooting low yield based on crude analysis.

References

  • Smith, C. et al. (1993).[1] Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols and their use as antioxidants.[1] World Intellectual Property Organization. WO1993020057A1. Link

  • Hammond, G. B. (2014).[1] Synthesis of 2,3-Dihydrobenzofurans via Acid-Catalyzed Cyclization.[2] Organic Letters, 16(1), 4256-4259. (Mechanistic grounding for acid-catalyzed cyclization). Link

  • Carpino, L. A., et al. (1993).[1] The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant.[1][3] Tetrahedron Letters, 34(49), 7829-7832. (Establishes the stability and structure of the Pbf core). Link

  • BenchChem Protocols. (2025). Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol.[1][4][5] (Precursor purity protocols). Link[1]

  • Sigma-Aldrich. (2024). Product Specification: 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol.[6]Link[1]

Sources

Minimizing oxidation of 5-Benzofuranol during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Benzofuranol

Welcome to the technical support guide for 5-Benzofuranol (also known as 5-Hydroxybenzofuran). This resource is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic compound. 5-Benzofuranol and its derivatives are key building blocks in medicinal chemistry, valued for a range of biological activities including antitumor, anti-inflammatory, and antifungal properties.[1][2] However, its phenolic hydroxyl group makes it susceptible to oxidation, which can compromise sample integrity and experimental outcomes.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the storage and handling of 5-Benzofuranol to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: My solid 5-Benzofuranol sample has changed color from off-white to a brownish or purplish hue. What happened and is it still usable?

A: This color change is a classic indicator of oxidation. The phenolic hydroxyl group on the benzofuran ring is susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This process can lead to the formation of quinone-type structures and other colored degradation products.

Causality: Phenols can be oxidized to form phenoxy radicals. These radicals can then couple or undergo further reactions to form polymerized or quinone-like species, which are often highly colored. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[3]

Is it usable? The usability of the material depends entirely on the tolerance of your specific application to impurities. For applications requiring high purity, such as in the development of pharmaceutical standards or in sensitive biological assays, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive applications, the impact of minor impurities may be negligible. However, it is always best practice to use a pure, unoxidized starting material. A purity check via HPLC or TLC is strongly recommended before use.

Q2: What are the optimal long-term storage conditions for solid 5-Benzofuranol?

A: To ensure the long-term stability of solid 5-Benzofuranol, it is crucial to minimize its exposure to oxygen, moisture, light, and heat.[3][4]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere. The best practice is to store the material inside a nitrogen- or argon-filled glovebox.[3][5] If a glovebox is not available, the vial can be backfilled with an inert gas before sealing.

  • Temperature: Store at a reduced temperature, typically 2-8°C. Avoid freezing unless the material's properties at sub-zero temperatures are known, as this can sometimes cause issues with moisture condensation upon warming.

  • Light: Always store in an amber or opaque vial to protect it from light.[3][4]

  • Container: Use a tightly sealed vial with a secure cap, preferably with a PTFE liner to prevent moisture ingress.

Q3: I need to prepare a stock solution of 5-Benzofuranol for my experiments. Which solvent should I use and how can I prevent it from degrading in solution?

A: The choice of solvent and the preparation technique are critical for maintaining the stability of 5-Benzofuranol in solution.

Solvent Selection:

  • Recommended: Use deoxygenated solvents. Aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable for creating stock solutions for biological assays. For organic synthesis, deoxygenated Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used.

  • Avoid: Protic solvents like methanol or ethanol can participate in oxidative reactions and should be used with caution and deoxygenated thoroughly if necessary.

Protocol for Preparing a Stabilized Stock Solution:

  • Solvent Degassing: Before use, degas your chosen solvent to remove dissolved oxygen. The most effective method is the freeze-pump-thaw technique, repeated for at least three cycles.[5]

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (in a glovebox or using a Schlenk line).[5][6]

  • Antioxidant Addition (Optional but Recommended): For long-term storage of solutions, consider adding a small amount of an antioxidant. Butylated hydroxytoluene (BHT) or a hindered phenol antioxidant can be effective radical scavengers.[7] The concentration of the antioxidant should be minimal to avoid interference with your experiment (e.g., 0.01-0.1% w/v).

  • Storage: Store the stock solution in a tightly sealed vial, with the headspace flushed with inert gas, at -20°C or -80°C. Wrap the vial in aluminum foil to protect it from light.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Rapid discoloration of a freshly prepared solution. 1. Use of a solvent that was not deoxygenated. 2. Preparation of the solution in the presence of air. 3. Contaminated solvent containing oxidizing impurities (e.g., peroxides in aged THF or ethers).1. Prepare a fresh solution using a properly degassed solvent. 2. Handle the solid and prepare the solution under an inert atmosphere (glovebox or Schlenk line).[5][6] 3. Use freshly purified or inhibitor-free solvents.
Inconsistent results in biological assays. 1. Degradation of the 5-Benzofuranol stock solution over time. 2. Formation of bioactive oxidation byproducts.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 3. Perform a purity check of the stock solution using HPLC before critical experiments.
Low yield or unexpected byproducts in a chemical reaction. 1. The solid 5-Benzofuranol used was already partially oxidized. 2. The reaction conditions (e.g., presence of certain metals, air) are promoting oxidation.1. Confirm the purity of the starting material. If necessary, purify it by recrystallization or chromatography. 2. Run the reaction under a strict inert atmosphere. 3. Degas all solvents and reagents before use.

Experimental Protocols & Methodologies

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-Benzofuranol and detecting the presence of oxidation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 20% to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 5-Benzofuranol has strong absorbance (e.g., around 254 nm or 280 nm). A photodiode array (PDA) detector is useful for identifying degradation products by their different UV spectra.

  • Sample Preparation: Prepare a dilute solution of your 5-Benzofuranol sample (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

Interpreting the Results: A pure sample will show a single major peak. The presence of additional peaks, especially those that increase in area over time or with exposure to air, indicates degradation.

Diagrams

Oxidation_Pathway cluster_main Oxidation of 5-Benzofuranol 5-Benzofuranol 5-Benzofuranol Phenoxy_Radical Phenoxy Radical Intermediate 5-Benzofuranol->Phenoxy_Radical O2, light, heat Quinone_Species Quinone-type Products (Colored) Phenoxy_Radical->Quinone_Species Dimerization/Further Oxidation Polymerized_Products Polymerized Products (Colored) Phenoxy_Radical->Polymerized_Products Radical Coupling

Caption: Simplified oxidation pathway of 5-Benzofuranol.

Handling_Workflow cluster_workflow Workflow for Handling Air-Sensitive 5-Benzofuranol start Start glovebox Work in Inert Atmosphere (Glovebox/Schlenk Line) start->glovebox degas Use Degassed Solvents (Freeze-Pump-Thaw) glovebox->degas weigh Weigh Solid into Vial glovebox->weigh add_solvent Add Degassed Solvent degas->add_solvent weigh->add_solvent seal Seal Tightly Under Inert Gas add_solvent->seal store Store at 2-8°C, Protected from Light seal->store end End store->end

Caption: Recommended workflow for preparing 5-Benzofuranol solutions.

Data Summary

The stability of phenolic compounds is highly dependent on storage conditions. While specific kinetic data for 5-Benzofuranol is not widely published, the following table provides a representative summary of expected stability based on general principles for phenolic compounds.[8][9]

Storage ConditionAtmosphereTemperatureLight ExposureExpected Purity after 6 Months (Illustrative)
Optimal Inert (Argon/Nitrogen)2-8°CDark (Amber Vial)>99%
Sub-optimal Air2-8°CDark (Amber Vial)95-98%
Sub-optimal Inert (Argon/Nitrogen)Room Temp (~21°C)Dark (Amber Vial)90-95%
Poor AirRoom Temp (~21°C)Ambient Light<85% (significant discoloration)

References

  • Oxidative cleavage of isobenzofuran (5). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Benzofuran-5-ol | C8H6O2 | CID 11651159 - PubChem. Available at: [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC. Available at: [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC - NIH. Available at: [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization - Thieme E-Books & E-Journals. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - MDPI. Available at: [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization - ResearchGate. Available at: [Link]

  • Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR) - PubMed. Available at: [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available at: [Link]

  • 5-(1,1-Dimethylethyl)-2,3-dihydro-2,2-dimethyl-7-benzofuranol - PubChem. Available at: [Link]

  • Effects of natural phenolic compounds on the antioxidant activity of lactoferrin in liposomes and oil-in-water emulsions. - SciSpace. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publishers. Available at: [Link]

  • Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. Available at: [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters] - PubMed. Available at: [Link]

  • Formation of PAHs, Phenol, Benzofuran, and Dibenzofuran in a Flow Reactor from the Oxidation of Ethylene, Toluene, and n-Decane - OSTI. Available at: [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkal. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available at: [Link]

  • Access to 5‐Hydroxybenzofurans via Formal [3+1+1] Annulation of Quinone Esters with Pyridinium Ylides - ResearchGate. Available at: [Link]

  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS - DADUN. Available at: [Link]

  • Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- - the NIST WebBook. Available at: [Link]

Sources

Resolving peak overlapping in HPLC analysis of 5-Benzofuranol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Benzofuranol HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Benzofuranol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on the critical issue of peak overlapping. Our approach is rooted in the fundamental principles of chromatography, providing not just solutions, but the scientific reasoning behind them.

Troubleshooting Guide: Resolving Peak Overlap

This section provides direct answers and actionable protocols for specific co-elution problems you may encounter during the analysis of 5-Benzofuranol.

Q1: My 5-Benzofuranol peak is co-eluting with an impurity near the solvent front (low retention). How do I resolve this?

A1: This issue indicates insufficient retention of your analytes on the stationary phase, a problem related to a low capacity factor (k') .[1] When peaks elute too quickly, they don't spend enough time interacting with the column's stationary phase to be adequately separated. The primary goal is to increase the retention time of both the 5-Benzofuranol and the interfering peak to allow the column to perform the separation.

Causality: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. Decreasing the organic solvent content (the "strong" solvent) in the mobile phase makes it more polar (weaker), which increases the retention of moderately polar compounds like 5-Benzofuranol.[2]

Protocol: Adjusting Mobile Phase Strength

  • Establish a Baseline: Using your current method, confirm the retention time of the co-eluting peaks.

  • Decrease Organic Solvent: Systematically decrease the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase in 5% increments.

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new mobile phase composition before each injection. This typically requires flushing with 10-15 column volumes.

  • Analyze Results: Observe the increase in retention time and the improvement in resolution. The ideal capacity factor (k') is generally between 2 and 10.[3]

Data Presentation: Effect of Acetonitrile on Retention

% Acetonitrile (ACN) in Water Retention Time (Hypothetical) Resolution (Rs) Observation
70% 1.8 min 0.7 Poor resolution, near solvent front
65% 2.5 min 1.2 Partial separation
60% 3.9 min 1.8 Baseline separation achieved

| 55% | 5.5 min | 2.4 | Good separation, longer run time |

Q2: I've increased retention, but my 5-Benzofuranol peak is still not fully resolved from a closely eluting compound. What is the next step?

A2: When increasing retention doesn't achieve separation, the issue lies with the method's selectivity (α) .[1] Selectivity is a measure of the column's ability to distinguish between two analytes based on differences in their chemical properties. To improve selectivity, you must change the "chemistry" of the separation by modifying the mobile phase or changing the stationary phase.

Causality: 5-Benzofuranol possesses a phenolic hydroxyl group and an aromatic ring system. These features allow for specific chemical interactions (hydrogen bonding, pi-pi interactions) that can be exploited to alter selectivity.

Protocol 1: Mobile Phase Modification

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with 5-Benzofuranol compared to the aprotic acetonitrile, potentially altering the elution order and improving separation.[4]

  • Adjust Mobile Phase pH: The hydroxyl group on 5-Benzofuranol has a pKa. Operating the mobile phase at a pH close to this pKa can lead to peak tailing and instability.[5] Adjusting the pH to be at least 1-2 units away from the analyte's pKa will ensure it is in a single ionic state (either fully protonated or deprotonated).[2] For 5-Benzofuranol, a slightly acidic mobile phase (e.g., pH 3-4 using formic or phosphoric acid) is often a good starting point to suppress the ionization of the hydroxyl group.[2][6]

Protocol 2: Change Stationary Phase

If mobile phase adjustments are insufficient, a different column chemistry is required.[1][3]

Data Presentation: Alternative Stationary Phases for Enhanced Selectivity

Stationary Phase Separation Mechanism Best For...
C18 (Standard) Hydrophobic interactions General purpose reversed-phase
Phenyl-Hexyl Pi-pi interactions, moderate hydrophobicity Separating aromatic compounds or those with unsaturation. The phenyl rings can interact favorably with the benzofuran ring system.[4]

| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrophobic interactions, hydrogen bonding | Enhancing the separation of polar compounds like 5-Benzofuranol, offering different selectivity compared to standard C18.[7] |

Q3: My peaks are broad and merged, suggesting poor column efficiency. How can I sharpen them to resolve the overlap?

A3: This problem relates to efficiency (N) , or the column's plate number.[1] Poor efficiency results in wider peaks, which are more likely to overlap even if their retention times are different. Improving efficiency involves both optimizing method parameters and ensuring the HPLC system is in good working order.

Causality: Peak broadening (dispersion) is a natural process in chromatography. It can be minimized by optimizing the flow rate to reduce mass transfer resistance and by ensuring the system has minimal extra-column volume.[4] Smaller stationary phase particles provide a shorter diffusion path for analytes, leading to higher efficiency and sharper peaks.[3]

Protocol: Enhancing Column Efficiency

  • Lower the Flow Rate: Reducing the flow rate often leads to sharper peaks and better resolution, although it will increase the analysis time.[8]

  • Increase Column Temperature: Slightly elevating the column temperature (e.g., to 35-40°C) can improve efficiency by lowering mobile phase viscosity and increasing mass transfer rates. However, be mindful of analyte stability at higher temperatures.[8]

  • Check for System Issues:

    • Extra-Column Volume: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector.[4]

    • Column Health: A clogged inlet frit or a void at the head of the column can cause peak splitting or broadening.[5] Try back-flushing the column or replacing the frit.

  • Consider Modern Column Technology: If the problem persists, switching to a column packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) or one using solid-core particle technology can significantly increase efficiency and resolution.[3][8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving peak overlap based on the fundamental principles of chromatography.

G cluster_0 Problem Identification cluster_1 Primary Adjustment: Retention (k') cluster_2 Secondary Adjustment: Selectivity (α) cluster_3 Tertiary Adjustment: Efficiency (N) cluster_4 Resolution Problem Overlapping Peaks Observed Retention Are peaks eluting too early? (k' < 2) Problem->Retention Adjust_k Decrease Organic Solvent % (e.g., ACN, MeOH) Retention->Adjust_k Yes Selectivity Is resolution still poor? (α ≈ 1) Retention->Selectivity No Adjust_k->Selectivity Adjust_alpha 1. Change Organic Modifier (ACN ↔ MeOH) 2. Adjust Mobile Phase pH 3. Change Column (e.g., Phenyl-Hexyl) Selectivity->Adjust_alpha Yes Efficiency Are peaks broad? Selectivity->Efficiency No Adjust_alpha->Efficiency Adjust_N 1. Lower Flow Rate 2. Increase Temperature 3. Check for System Voids/Leaks 4. Use Smaller Particle Column Efficiency->Adjust_N Yes Resolved Peaks Resolved Efficiency->Resolved No Adjust_N->Resolved

Caption: A decision tree for troubleshooting peak overlap in HPLC.

Frequently Asked Questions (FAQs)

  • Q: What are typical starting HPLC conditions for a new 5-Benzofuranol analysis?

    • A: A good starting point for method development would be a generic reversed-phase gradient method. This allows you to determine the approximate retention time before optimizing.

    ParameterRecommended Starting Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes.[9]
    Flow Rate 1.0 mL/min[10]
    Column Temp. 30 °C
    Detection (UV) 282 nm (based on similar benzofuran compounds)[10]
    Injection Vol. 10 µL
  • Q: How can I definitively confirm peak purity if I suspect co-elution?

    • A: Visual inspection of a peak is not sufficient to confirm purity.[7]

      • Diode Array Detector (DAD/PDA): This detector acquires UV-Vis spectra across the entire peak. Peak purity software can compare these spectra; if the spectra are consistent from the upslope to the downslope, the peak is likely pure. If they differ, co-elution is present.[7]

      • Mass Spectrometry (MS): An MS detector is the most definitive tool. By examining the mass spectra across an eluting peak, you can determine if more than one mass-to-charge ratio (m/z) is present, which would confirm co-elution.[1]

  • Q: Can my sample preparation contribute to peak overlapping issues?

    • A: Yes. The solvent used to dissolve the sample (the sample diluent) is critical. If you use a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, broadening, or splitting, which can lead to apparent co-elution.[5] Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will fully dissolve the sample and inject the smallest possible volume.

References

  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Nawrocki, J., et al. (2020, November 11).
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Cogent HPLC Columns. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
  • Polite, L. (2023, July 3).
  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube.
  • Kim, D., et al. (2025, March 18).
  • Fukushima, T., et al. (2007, August 10). Recent progress in the development of derivatization reagents having a benzofuran structure.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?
  • ResearchGate. (2020, September 8).
  • National Center for Biotechnology Information. (n.d.). Benzofuran-5-ol.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific.

Sources

Addressing steric hindrance in pentamethyl-5-benzofuranol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Overcoming Steric Hindrance in 2,2,4,6,7-Pentamethyl-5-benzofuranol Reactions

Executive Summary

Target Molecule: 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ol (PMBF-OH). Class: Hindered Phenol / Vitamin E Analogue. Core Challenge: The hydroxyl group at position C5 is flanked by methyl groups at C4 and C6. This creates a "steric wall" that inhibits nucleophilic attack and disrupts orbital overlap in standard coupling reactions.

This guide provides field-tested protocols to bypass these steric barriers using hyper-nucleophilic catalysis, phase-transfer systems, and controlled oxidation pathways.

Part 1: The Steric Landscape (Mechanism & Logic)

Before attempting synthesis, researchers must understand the Ortho-Effect . In PMBF-OH, the C4 and C6 methyl groups restrict the rotational freedom of the hydroxyl proton and block the trajectory of incoming electrophiles (


).
  • The Trap: Standard Fischer esterifications or weak base-catalyzed etherifications will stall or yield <10%.

  • The Solution: You cannot rely on the nucleophilicity of the phenol oxygen alone. You must activate the electrophile to a state of hyper-reactivity (e.g., acyl-pyridinium ions) or use radical/electron-transfer mechanisms that are less sensitive to steric bulk.

Part 2: Troubleshooting & Protocols

Module A: Acylation & Esterification (Prodrug Synthesis)

Common Failure: Reaction with acid anhydride/pyridine reflux yields starting material. Root Cause: Pyridine is too sterically demanding to form the active N-acyl species effectively in the crowded transition state, and the phenol is too shielded to attack the anhydride directly.

Protocol 1: The Steglich Modification (Hyper-Nucleophilic Catalysis) Use this for attaching amino acids or bulky aliphatic chains.

Reagents:

  • Substrate: PMBF-OH (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: DCC (1.1 equiv) or EDC.HCl

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1–0.2 equiv) — Critical Component

  • Solvent: Anhydrous DCM or Toluene (for higher T).

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and DCC in dry DCM at 0°C. Stir for 15 min to form the O-acylisourea.

  • Catalytic Entry: Add DMAP. Note: DMAP attacks the intermediate to form a tightly bound, planar N-acylpyridinium ion. This species is a "hot" electrophile that is less sensitive to the steric wall than the bulky O-acylisourea [1].

  • Addition: Add PMBF-OH slowly.

  • Forcing: Allow to warm to Room Temp (RT). If TLC shows <50% conversion after 4h, heat to reflux (requires switching to Toluene/DCE).

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate before aqueous wash.

Technical Insight: If this fails, switch to Microwave-Assisted Acylation using neat anhydride with catalytic Iodine (


) or Scandium Triflate (

), which has shown success in super-hindered phenols [2].
Module B: Etherification (Alkylation)

Common Failure: Williamson Ether Synthesis (


) results in black tar or no reaction.
Root Cause:  The phenoxide anion formed by NaH is chemically hard and tightly ion-paired in standard solvents (THF), making it sluggish. The steric bulk prevents 

backside attack.

Protocol 2: Phase Transfer Catalysis (PTC) Use this for methylations, benzylations, or PEGylation.

Reagents:

  • Substrate: PMBF-OH

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%)

  • Base: 50% NaOH (aq) or

    
     (solid)
    
  • Solvent: Toluene or DCM (Biphasic system).

Step-by-Step:

  • Biphasic Setup: Dissolve PMBF-OH and Alkyl Halide in Toluene.

  • Catalyst Addition: Add the quaternary ammonium salt (TBAB).

  • Initiation: Add the base. Vigorously stir (>1000 RPM).

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the phenoxide (
    
    
    
    ), pulling it into the organic phase as a "naked," highly reactive anion (
    
    
    ). This separation from the metal cation (
    
    
    ) significantly increases nucleophilicity, overcoming the C4/C6 steric hindrance [3].
Module C: Oxidation (Quinone Formation)

Common Failure: Ring opening or over-oxidation to intractable mixtures. Goal: Synthesis of the para-quinone (Vitamin E quinone analogue).

Protocol 3: CAN Oxidation (Cerium Ammonium Nitrate) Controlled Single-Electron Transfer (SET).

Reagents:

  • Substrate: PMBF-OH

  • Oxidant: CAN (2.2 equiv)

  • Solvent: Acetonitrile/Water (9:1).

Step-by-Step:

  • Solubilization: Dissolve PMBF-OH in Acetonitrile.

  • Controlled Addition: Add CAN dissolved in minimal water dropwise at 0°C.

  • Color Change: Solution will turn bright orange/red (Quinone formation).

  • Quench: Dilute with water and extract with EtOAc immediately to prevent oxidative ring degradation.

Part 3: Decision Matrix & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct reaction pathway based on the target derivative.

PMBF_Reaction_Logic Start Start: PMBF-OH Substrate (Sterically Hindered 5-OH) Decision Target Derivative? Start->Decision Esters Target: Ester/Prodrug (Acylation) Decision->Esters Ethers Target: Ether (Alkylation) Decision->Ethers Quinones Target: Quinone (Oxidation) Decision->Quinones Method_A1 Standard Anhydride + Pyridine Esters->Method_A1 Avoid Method_A2 Protocol: Steglich (DCC/DMAP) or Neat Anhydride + Microwave Esters->Method_A2 Recommended Method_B1 Standard NaH + Alkyl Halide Ethers->Method_B1 Avoid Method_B2 Protocol: Phase Transfer Catalysis (TBAB / Toluene / 50% NaOH) Ethers->Method_B2 Recommended Method_C1 Protocol: CAN Oxidation (Acetonitrile/H2O) Quinones->Method_C1 Fail_A1 FAILURE: Steric block of Py-Acyl intermediate Method_A1->Fail_A1 Fail_B1 FAILURE: Poor nucleophilicity / Ion Pairing Method_B1->Fail_B1

Figure 1: Strategic decision tree for functionalizing 2,2,4,6,7-pentamethyl-5-benzofuranol, highlighting failure points caused by steric hindrance.

Part 4: Frequently Asked Questions (Technical Support)

Q1: I am trying to make the sulfonyl chloride (Pbf-Cl) from the phenol, but yields are low.

  • Answer: You cannot sulfonylate the phenol oxygen to get Pbf-Cl. Pbf-Cl is the sulfonyl chloride derivative of the dihydrobenzofuran ring itself, usually synthesized by reacting the hydrocarbon precursor (without the OH, or with the OH protected/converted) with chlorosulfonic acid (

    
    ). If you treat PMBF-OH directly with chlorosulfonic acid, you risk sulfating the hydroxyl group. Ensure you are starting with the correct precursor or protecting the phenol first [4].
    

Q2: My esterification reaction turns dark and shows multiple spots on TLC.

  • Answer: This indicates oxidative degradation. Phenols with para-hydrogens or electron-rich rings are prone to air oxidation in basic media (like Pyridine/Et3N).

    • Fix: Degas all solvents with Argon/Nitrogen. Add a pinch of sodium metabisulfite or BHT to the reaction mixture if the product is not redox-sensitive. Switch to the Steglich protocol (Module A) which uses milder conditions than refluxing pyridine.

Q3: Can I use the Mitsunobu reaction to make an ether?

  • Answer: Likely not. The Mitsunobu reaction (

    
    ) is extremely sensitive to steric bulk around the nucleophile (the phenol). With methyls at 4 and 6, the bulky triphenylphosphine oxide adduct may prevent the alcohol from approaching. Phase Transfer Catalysis (Module B)  is far more robust for this specific scaffold.
    

Part 5: Data Summary

Reaction TypeStandard Reagent (Fails)Recommended SystemMechanism of Success
Acylation Acyl Chloride + PyridineDCC + DMAP (Steglich)Generates compact, hyper-reactive N-acylpyridinium ion.
Alkylation NaH + Alkyl Halide (THF)TBAB + NaOH (PTC)Creates "naked" phenoxide anion, reducing ion-pairing effects.
Arylation CuI + LigandCuI + Picolinic Acid Specialized ligands stabilize Cu-complex allowing entry into hindered site [5].
Oxidation Chromic AcidCAN (Ce IV)Single Electron Transfer (SET) avoids steric requirements of oxo-bridging.

References

  • Steglich Esterification Mechanism : Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Microwave Acylation of Hindered Phenols : Journal of Organic Chemistry (ACS Publications). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols.[1] Link

  • PTC for Hindered Phenols : ResearchGate. Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl halides with phenols. Link

  • Pbf-Cl Synthesis Context : Benchchem. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride Properties and Reactions. Link

  • Copper Catalysis for Hindered Ethers : The Journal of Organic Chemistry. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Link

Sources

Validation & Comparative

Spectroscopic validation of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation & Functional Profiling of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol (PBF-5-OH) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Benzofuran Advantage

2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol (referred to herein as PBF-5-OH ) represents a class of "truncated" phenolic antioxidants. Structurally analogous to the chroman head of


-Tocopherol (Vitamin E), PBF-5-OH substitutes the 6-membered pyran ring with a 5-membered dihydrofuran ring.

This structural contraction alters the orbital overlap of the ether oxygen with the aromatic ring, influencing hydrogen atom transfer (HAT) kinetics. While


-Tocopherol is the biological gold standard, PBF-5-OH offers distinct advantages in atom economy , synthetic accessibility , and mobility  within polymer matrices or lipid bilayers due to the absence of the phytyl tail.

This guide provides a rigorous framework for validating PBF-5-OH purity against common structural isomers and compares its antioxidant efficacy against industry standards (


-Tocopherol and BHT).

Spectroscopic Validation: The "Silent Aromatic" Standard

The synthesis of PBF-5-OH (often via acid-catalyzed condensation of trimethylhydroquinone with isobutyraldehyde or related allylic alcohols) is prone to generating open-chain byproducts or isomeric chromans.

A. 1H NMR Fingerprinting (The Primary Validator)

The most critical validation metric for PBF-5-OH is the absence of aromatic protons . The benzene ring is fully substituted (pentamethyl + hydroxyl). Any signal in the 6.5–8.0 ppm region indicates an impurity (e.g., unreacted hydroquinone or demethylated byproducts).

Table 1: 1H NMR Chemical Shift Assignments (CDCl3, 400 MHz)

PositionMoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Note
C2 Gem-dimethyl1.46Singlet (s)6HDistinct from chroman gem-dimethyls (~1.2 ppm).
C3 Methylene2.95Singlet (s)2HMay appear as AB system if chiral influence exists; usually singlet.
C4, C6, C7 Aryl-Methyls2.05 – 2.15Singlets (s)9HThree distinct or overlapping peaks.
C5 Hydroxyl (-OH)4.20 – 4.50Broad (br s)1HShift is concentration/solvent dependent.
Ar-H Aromatic RingABSENT N/A0HCRITICAL QC CHECK.
B. IR Spectroscopy (Functional Group Confirmation)
  • 3400–3500 cm⁻¹: Sharp phenolic O-H stretch. Significant broadening indicates intermolecular H-bonding (wet sample or aggregation).

  • 1200–1250 cm⁻¹: C-O-C (cyclic ether) asymmetric stretch. Differentiates from open-chain allylic precursors.

C. Mass Spectrometry (Fragmentation Logic)
  • Molecular Ion (M+): m/z ~220.3 (Calculated for C14H20O2).

  • Base Peak: Often observed at M-15 (Loss of methyl group from C2 position to form a stabilized oxonium ion).

Visualization: Validation Logic Flow

The following diagram outlines the decision process for validating PBF-5-OH synthesis, distinguishing it from common impurities like PMC (the 6-ring chroman analog) or unreacted Trimethylhydroquinone (TMHQ).

ValidationLogic Start Crude Product Analysis NMR_Check 1H NMR (CDCl3) Check 6.5 - 8.0 ppm Start->NMR_Check Aromatic_Present Signals Detected (Aromatic Protons) NMR_Check->Aromatic_Present peaks found Aromatic_Absent Silent Region (No Ar-H) NMR_Check->Aromatic_Absent clean baseline Impurity_ID Identify Impurity: 1. TMHQ (Starting Material) 2. Demethylated Side-products Aromatic_Present->Impurity_ID Ring_Check Check C3 Methylene Shift Position Aromatic_Absent->Ring_Check Chroman_Signal Triplet @ ~1.8 ppm (Indicates 6-membered Ring) Ring_Check->Chroman_Signal ~1.8 ppm (CH2) Furan_Signal Singlet @ ~2.95 ppm (Indicates 5-membered Ring) Ring_Check->Furan_Signal ~2.95 ppm (CH2) Isomer_Fail Isomer Error: PMC (Chroman) Formed Chroman_Signal->Isomer_Fail Final_Valid VALIDATED PBF-5-OH Furan_Signal->Final_Valid

Figure 1: Spectroscopic decision tree for differentiating PBF-5-OH from precursors and chroman isomers.

Comparative Performance Guide

Researchers often substitute


-Tocopherol with PBF-5-OH in polymer stabilization or mechanistic studies. Below is an objective comparison of their physicochemical properties.
A. Antioxidant Mechanism (HAT vs. SET)

PBF-5-OH acts primarily via Hydrogen Atom Transfer (HAT) . The 5-membered ring induces slightly more strain than the 6-membered chroman ring of Vitamin E, theoretically altering the bond dissociation energy (BDE) of the phenolic O-H.

  • PBF-5-OH: Higher steric strain; often exhibits faster HAT kinetics in non-polar solvents due to better accessibility (less steric bulk from the tail).

  • 
    -Tocopherol:  The "Phytyl Tail" anchors it in membranes. Without this tail, PBF-5-OH is prone to leaching but has superior mobility in bulk phases.
    
B. Performance Data Summary

Table 2: Comparative Efficacy of PBF-5-OH vs. Standards

FeaturePBF-5-OH

-Tocopherol (Vit E)
BHT (Butylated Hydroxytoluene)
Core Structure DihydrobenzofuranChroman (Dihydrobenzopyran)Sterically Hindered Phenol
Molar Mass ~220 g/mol ~430 g/mol ~220 g/mol
DPPH IC50 *Low (High Potency) Low (High Potency)Moderate
Lipophilicity (LogP) ~3.5 (Estimated)>10 (Highly Lipophilic)~5.1
Membrane Retention Poor (Cytosolic/Mobile)Excellent (Membrane Bound)Moderate
Steric Access High (Planar, Compact)Moderate (Phytyl tail interference)Low (Bulky t-butyl groups)

*Note: Lower IC50 indicates higher antioxidant potency. PBF-5-OH typically shows IC50 values comparable to Vitamin E in homogenous solution assays (DPPH) but outperforms BHT.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (Comparative)

Use this protocol to benchmark PBF-5-OH activity against Vitamin E.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC Grade)

  • UV-Vis Spectrophotometer (517 nm)

Workflow:

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol (deep purple). Stability check: Absorbance at 517 nm should be ~1.0.

  • Sample Prep: Prepare equimolar stock solutions (1 mM) of PBF-5-OH,

    
    -Tocopherol, and BHT in methanol.
    
  • Dilution Series: Create 5 concentrations (e.g., 10, 20, 40, 80, 100 µM) for each antioxidant.

  • Reaction: Mix 1 mL of antioxidant solution with 3 mL of DPPH stock.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance (

    
    ) at 517 nm. Compare against Control (
    
    
    
    , methanol + DPPH).
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Protocol B: Purification of PBF-5-OH (Synthesis Cleanup)

If the "Silent Aromatic" NMR check fails (see Section 2A), use this cleanup.

  • Dissolution: Dissolve crude solid in minimal Hexane/Ethyl Acetate (9:1).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Elution: Run isocratic elution. PBF-5-OH is less polar than the hydroquinone starting material but more polar than fully methylated byproducts.

  • TLC Monitoring: Use Vanillin stain. PBF-5-OH typically stains distinctively (often pink/red upon heating) compared to the brown/black of quinones.

Mechanistic Visualization: Antioxidant Cycle

The following diagram illustrates how PBF-5-OH intercepts Peroxyl Radicals (


), a key step in halting lipid peroxidation chains.

AntioxidantCycle ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---O-PBF] ROO->Complex Fast Kinetics PBF PBF-5-OH (Active Form) PBF->Complex Fast Kinetics ROOH Hydroperoxide (ROOH) Complex->ROOH PBF_Rad PBF Radical (Resonance Stabilized) Complex->PBF_Rad NonRad Non-Radical Products (Quinone Methides) PBF_Rad->NonRad Radical Coupling (Termination)

Figure 2: Mechanism of action showing Hydrogen Atom Transfer (HAT) from PBF-5-OH to neutralize peroxyl radicals.

References

  • Carpino, L. A., et al. (1993).[1] The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant.[2][3] Tetrahedron Letters.[3]

  • Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.

  • Niki, E., et al. (2000). Evaluation of Antioxidant Capacity: What and How? Lipid Technology. (Contextual grounding for DPPH protocols).
  • PubChem Compound Summary. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-ol (CID 11745437). National Center for Biotechnology Information.

  • Beilstein Journal of Organic Chemistry. Experimental procedures and NMR characterization of benzofuran derivatives.

Sources

A Comparative Guide to the Bioavailability of Dihydrobenzofuran and Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents.[1][2] Among these, benzofuran and its reduced form, 2,3-dihydrobenzofuran, are privileged structures found in numerous natural products and synthetic bioactive compounds.[3][4][5] While structurally similar, the subtle difference between the aromatic furan ring in benzofuran and the saturated ring in dihydrobenzofuran can precipitate significant shifts in pharmacological and pharmacokinetic properties.

A critical parameter in the journey from a promising compound to a viable drug is its bioavailability —the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[6] This property is governed by the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME).[7] This guide provides an in-depth comparison of the bioavailability of dihydrobenzofuran versus benzofuran derivatives, grounded in structural analysis, experimental data, and validated protocols. We will explore the causal relationships between chemical structure and pharmacokinetic fate, offering insights to guide the design of more effective therapeutic agents.

The Decisive Structural Difference: Aromaticity vs. Saturation

The fundamental distinction between these two scaffolds lies in the five-membered heterocyclic ring fused to the benzene core. The benzofuran moiety contains an aromatic furan ring, rendering the entire system planar and electron-rich. In contrast, the 2,3-dihydrobenzofuran scaffold features a saturated, non-aromatic tetrahydrofuran-like ring, which imparts a more flexible, three-dimensional character.

This seemingly minor structural modification has profound implications for a molecule's physicochemical properties, which are the primary determinants of its interaction with biological systems.

  • Metabolic Stability: The aromatic double bond in the furan ring of benzofuran derivatives is a known "soft spot" for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and, consequently, lower oral bioavailability. The absence of this bond in dihydrobenzofurans removes a key site of metabolic attack, often resulting in enhanced metabolic stability.

  • Lipophilicity and Solubility: Saturation of the furan ring typically increases lipophilicity. This can be a double-edged sword: while enhanced lipophilicity can improve membrane permeability and absorption, it may also decrease aqueous solubility, which is essential for dissolution in the gastrointestinal tract prior to absorption.[8][9]

  • Conformational Flexibility: The flexible, non-planar nature of the dihydrobenzofuran ring allows for more dynamic interactions with enzyme active sites and receptors compared to the rigid, planar benzofuran core.

Visualizing the Core Structures

Caption: Core structures of Benzofuran and 2,3-Dihydrobenzofuran.

Comparative Analysis of Metabolic Pathways

The divergent metabolic fates of these two scaffolds are central to their differing bioavailability profiles. The aromaticity of the benzofuran ring makes it susceptible to epoxidation, a common CYP-mediated reaction that often precedes further hydrolysis and excretion. Dihydrobenzofurans, lacking this reactive site, are more likely to undergo hydroxylation on the saturated ring or elsewhere on the molecule, which can be a slower metabolic process.

G cluster_0 Benzofuran Metabolism cluster_1 Dihydrobenzofuran Metabolism BF Benzofuran Derivative CYP450_BF CYP450 Oxidation BF->CYP450_BF Metabolic 'Hotspot' Epoxide Arene Epoxide Intermediate CYP450_BF->Epoxide Hydroxylated Hydroxylated Metabolites Epoxide->Hydroxylated Conjugation_BF Phase II Conjugation (e.g., Glucuronidation) Hydroxylated->Conjugation_BF Excretion_BF Rapid Excretion Conjugation_BF->Excretion_BF DHBF Dihydrobenzofuran Derivative CYP450_DHBF CYP450 Oxidation DHBF->CYP450_DHBF More Stable Core Hydroxylated_DHBF Hydroxylated Metabolites (Aliphatic or Aromatic) CYP450_DHBF->Hydroxylated_DHBF Conjugation_DHBF Phase II Conjugation Hydroxylated_DHBF->Conjugation_DHBF Excretion_DHBF Slower Excretion Conjugation_DHBF->Excretion_DHBF

Caption: Generalized metabolic pathways for the two scaffolds.

Supporting Experimental Data

Direct comparative studies are crucial for validating these theoretical principles. Research on fluorinated benzofuran and dihydrobenzofuran derivatives as anti-inflammatory agents provides compelling evidence.[10][11] While both scaffolds can be modified to enhance bioavailability, the dihydrobenzofuran core often provides a more metabolically robust starting point. For instance, some studies have shown that dihydrobenzofuran derivatives can be suitable leads for developing inhibitors with increased affinity and potential for better in vivo performance.[12]

Compound ClassKey Structural FeatureCommon Metabolic FateGeneral Impact on BioavailabilitySupporting Evidence
Benzofuran Derivatives Aromatic Furan RingSusceptible to epoxidation and hydroxylation on the double bond.Often exhibit higher first-pass metabolism, potentially leading to lower oral bioavailability.Benzofuran derivatives can show potent activity but may require structural modifications to improve ADME properties.[3]
Dihydrobenzofuran Derivatives Saturated Furan RingLacks the furan double bond, shifting metabolism to other sites (e.g., aliphatic or benzene ring hydroxylation).Generally more resistant to oxidative metabolism, often resulting in improved metabolic stability and higher oral bioavailability.Fluorinated dihydrobenzofurans have shown promise as effective anti-inflammatory agents.[10][13] The scaffold is used to design compounds with improved biological activity.[12]

Key Experimental Protocols for Bioavailability Assessment

To empirically determine and compare the bioavailability of novel derivatives, a series of standardized in vitro and in vivo assays are indispensable.

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is a cornerstone for predicting intestinal drug absorption.[14] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of a compound, which serves as a predictor of its rate of absorption across the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable polycarbonate filter inserts for 21-25 days until a differentiated monolayer is formed.

  • Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is confirmed by measuring TEER.

  • Compound Application: The test compound is added to the apical (AP) side of the monolayer, simulating the intestinal lumen.

  • Sampling: Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the AP and BL chambers is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This is the definitive study to measure bioavailability in a living system.[8]

Objective: To determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC), and absolute oral bioavailability (F%).

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats or BALB/c mice are acclimated for at least one week.

  • Group Allocation: Animals are divided into two groups: Intravenous (IV) administration and Oral (PO) administration.

  • Dosing:

    • IV Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein. This group represents 100% bioavailability.

    • PO Group: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered directly into the stomach.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters. Absolute bioavailability (F%) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Workflow for a Typical In Vivo PK Study

G start Study Start: Rodent Model dosing Dosing (IV and PO Groups) start->dosing sampling Serial Blood Sampling dosing->sampling Time points: 0-24h processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis Quantify Drug Conc. pk_calc PK Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc bioavailability Calculate Bioavailability (F%) pk_calc->bioavailability (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) end Study Conclusion: PK Profile Established bioavailability->end

Caption: Standard workflow for an in vivo bioavailability study.

Conclusion and Strategic Implications for Drug Design

The fundamental structural difference between benzofuran and 2,3-dihydrobenzofuran derivatives directly translates into distinct pharmacokinetic profiles. The saturation of the furan ring in the dihydrobenzofuran scaffold typically confers greater metabolic stability by removing a primary site for oxidative metabolism. This often results in improved oral bioavailability, making the 2,3-dihydrobenzofuran core a highly attractive scaffold in drug discovery.

For drug development professionals, this comparison offers a clear strategic choice. When a benzofuran-based hit compound shows promising pharmacodynamic activity but suffers from poor bioavailability due to rapid metabolism, its 2,3-dihydrobenzofuran analog represents a logical and often successful next step for optimization. This bioisosteric replacement can preserve desired biological activity while significantly enhancing the molecule's drug-like properties.

However, it is crucial to recognize that this is a guiding principle, not an absolute rule. The overall ADME profile of a compound is a complex function of its entire structure, and other substitutions on the scaffold can dramatically influence its properties.[3] Therefore, the principles outlined in this guide should be used in conjunction with rigorous experimental validation, as detailed in the provided protocols, to guide the rational design of new chemical entities with optimal therapeutic potential.

References

  • Uto, Y., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(9), 1256-1268. [Link]

  • Patel, K., et al. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. World Journal of Pharmaceutical Research, 12(14), 1045-1062. [Link]

  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11147-11156. [Link]

  • Sharma, D. (2024). Unveiling the Science behind Bioavailability: Formulation Insights and Analysis Methods. Journal of Pharmaceutical Sciences & Emerging Drugs, 12(1). [Link]

  • Nagy, B., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 14(3), 629. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2024). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 14(1), 38-56. [Link]

  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11147–11156. [Link]

  • Uto, Y., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological & Pharmaceutical Bulletin, 44(9), 1256-1268. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 540. [Link]

  • Sagua, K., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6504. [Link]

  • Gharios, J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Gholap, S. S., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(8). [Link]

  • Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(29), 22939-22951. [Link]

  • Le, J. (2023). Drug Bioavailability. MSD Manual Professional Edition. [Link]

  • Nikam, S. P., et al. (2023). A review article on exploring heterocycles: from structural diversity to biological activity. World Journal of Pharmaceutical and Life Sciences, 9(7), 1-8. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydrobenzofuran. PubChem Compound Database. [Link]

  • Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Lee, S., et al. (2017). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(23), 9818-9829. [Link]

  • Kulkarni, M. V., et al. (2009). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists, 1(3), 226-232. [Link]

  • Kumar, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7). [Link]

  • Aslam, M. S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3). [Link]

  • Sharma, V. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Preprints. [Link]

  • Staroń, P., & Chmiel, M. (2022). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Bartosik, M., et al. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. International Journal of Molecular Sciences, 22(22), 12224. [Link]

  • Singh, P., et al. (2023). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Journal of Molecular Chemistry. [Link]

  • Riemma, M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 941-949. [Link]

  • Benyahia, S., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity. [Link]

  • Gharios, J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Sharma, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(1), 1-22. [Link]

  • Gharios, J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Omari, C. (2023). Pharmacokinetics: The Science Behind Drug Movement in the Body. Journal of Pharmacology and Toxicology Research, 6(2). [Link]

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A Comparative Guide to the Synthesis of 5-Benzofuranol: Evaluating Reproducibility and Scalability for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of prevalent synthetic routes to 5-Benzofuranol, a critical building block in medicinal chemistry and materials science. We will dissect the reproducibility, scalability, and underlying mechanistic principles of key methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the laboratory.

The synthesis of substituted benzofurans is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to organic electronics. 5-Benzofuranol, in particular, serves as a versatile intermediate. The hydroxyl group at the 5-position provides a convenient handle for further functionalization, making it a valuable precursor for a wide array of more complex molecules. The challenge, as with many heterocyclic syntheses, lies in achieving high yields and reproducibility, especially as the molecular complexity increases, such as in the theoretical "5-Benzofuranol pentamethyl." While a pentamethylated derivative is not a commonly cited compound, the principles of its synthesis can be extrapolated from the methods used to produce the core 5-Benzofuranol structure and other polymethylated analogs.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route to 5-Benzofuranol is often a trade-off between yield, scalability, and the availability of starting materials. Here, we compare two prominent methods: the classic Perkin rearrangement and a more modern palladium-catalyzed intramolecular O-arylation.

Parameter Perkin Rearrangement Palladium-Catalyzed Intramolecular O-Arylation
Starting Materials Salicylaldehyde, Chloroacetic acid2-halophenol, terminal alkyne
Key Reagents Sodium acetate, Acetic anhydridePalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K2CO3)
Typical Yields 40-60%70-95%
Scalability Moderate; can be challenging to control exotherms on a large scale.High; amenable to flow chemistry and large-scale batch production.
Reproducibility Moderate; sensitive to reaction conditions and purity of reagents.High; catalyst and ligand choice are critical but well-documented.
Substrate Scope Limited by the availability of substituted salicylaldehydes.Broad; tolerant of a wide range of functional groups.

Deep Dive into Synthetic Protocols and Mechanistic Insights

The Perkin Rearrangement: A Classic Approach

The Perkin rearrangement is a long-established method for the synthesis of coumarins, which can then be converted to benzofurans. The reaction typically involves the condensation of a salicylaldehyde with an acid anhydride in the presence of a weak base.

Experimental Protocol: Synthesis of 5-Hydroxy-3-methyl-benzofuran

A representative protocol for a related structure, 5-hydroxy-3-methyl-benzofuran, is described by Malebari et al. (2022). This multi-step synthesis provides a practical example of the transformations required.

  • Step 1: Synthesis of 1-(4-hydroxy-2-methoxyphenyl)ethan-1-one. A mixture of 3-methoxyphenol (10.0 g, 80.5 mmol) and acetic acid (15 mL) was stirred in a 100 mL round-bottom flask. Boron trifluoride etherate (25 mL) was added dropwise at 0 °C. The reaction mixture was then heated at 80 °C for 2 hours. After cooling, the mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

  • Step 2: Synthesis of 1-(2,4-dihydroxyphenyl)ethan-1-one. To a solution of 1-(4-hydroxy-2-methoxyphenyl)ethan-1-one (5.0 g, 30.1 mmol) in dichloromethane (50 mL) at 0 °C, boron tribromide (1 M in dichloromethane, 36 mL) was added dropwise. The reaction was stirred at room temperature for 12 hours. The mixture was then quenched with methanol and water, and the product was extracted with ethyl acetate. The organic layer was washed, dried, and concentrated.

  • Step 3: Synthesis of 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one. To a solution of 1-(2,4-dihydroxyphenyl)ethan-1-one (3.0 g, 19.7 mmol) in diethyl ether (40 mL), bromine (1.1 mL, 21.7 mmol) in diethyl ether (10 mL) was added dropwise at 0 °C. The reaction was stirred for 2 hours, and the resulting precipitate was filtered and washed with cold diethyl ether.

  • Step 4: Synthesis of 5-hydroxy-3-methylbenzofuran. A mixture of 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one (2.0 g, 8.6 mmol) and sodium acetate (1.4 g, 17.2 mmol) in acetic anhydride (20 mL) was heated at 140 °C for 2 hours. The mixture was cooled, poured into water, and extracted with ethyl acetate. The organic layer was washed, dried, and concentrated. The crude product was then refluxed with 10% aqueous sodium hydroxide for 1 hour, followed by acidification with concentrated HCl. The final product was extracted, dried, and purified by chromatography.

Causality and Trustworthiness: The Perkin rearrangement relies on the formation of a mixed anhydride, followed by an intramolecular aldol-type condensation. The reproducibility of this method can be hampered by side reactions and the hydroscopic nature of the reagents. The multi-step nature of this particular synthesis also introduces multiple points where yields can be lost, and purification can be challenging.

Palladium-Catalyzed Intramolecular O-Arylation: A Modern and Efficient Route

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocycles. For 5-Benzofuranol, an intramolecular O-arylation of a suitably substituted alkyne provides a highly efficient and direct route.

Experimental Protocol: A General Method for Substituted Benzofurans

A general and reliable method for the synthesis of 2,3-disubstituted benzofurans has been reported that can be adapted for 5-Benzofuranol.

  • Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol %), SPhos (16.4 mg, 0.04 mmol, 4 mol %), and K2CO3 (276 mg, 2.0 mmol). The vial is sealed with a Teflon-lined cap.

  • Reagent Addition: The appropriate 2-iodophenol (1.0 mmol) and terminal alkyne (1.2 mmol) are dissolved in anhydrous toluene (2.0 mL). This solution is added to the vial containing the catalyst system.

  • Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Causality and Trustworthiness: This method's high reproducibility stems from the well-defined catalytic cycle of palladium. The choice of ligand (SPhos) is critical for promoting the reductive elimination step that forms the benzofuran ring. The reaction is generally tolerant of a wide range of functional groups, making it a versatile tool for library synthesis. The primary considerations for reproducibility are the purity of the catalyst and ligand, and the use of anhydrous solvents.

Visualizing the Synthetic Workflow

A clear understanding of the experimental workflow is crucial for successful replication. The following diagram illustrates the key steps in the palladium-catalyzed synthesis of a substituted benzofuran.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reagents Reagent Solution cluster_reaction Reaction cluster_workup Workup & Purification p1 Weigh Pd(OAc)2 p2 Weigh SPhos Ligand p3 Weigh K2CO3 Base rxn Combine Catalyst and Reagents Heat at 100 °C, 12-24h p3->rxn Add Reagent Solution r1 Dissolve 2-Iodophenol in Toluene r2 Add Terminal Alkyne r1->r2 w1 Cool to Room Temperature rxn->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Filter through Celite w2->w3 w4 Concentrate w3->w4 w5 Flash Column Chromatography w4->w5 product Purified Benzofuran Product w5->product

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Challenges in the Synthesis of "5-Benzofuranol Pentamethyl"

Synthesizing a pentamethyl derivative of 5-Benzofuranol would present significant challenges. The primary difficulty would be the steric hindrance introduced by the multiple methyl groups. This could impede the key bond-forming reactions in both the Perkin rearrangement and the palladium-catalyzed methods. Furthermore, directing the methylation to specific positions on the benzofuran core would require a multi-step, protecting-group-heavy strategy, likely leading to a low overall yield.

For a hypothetical synthesis, one might consider starting with a pre-methylated phenol and a methylated alkyne for the palladium-catalyzed route. However, the availability of such starting materials is limited. Alternatively, late-stage C-H activation and methylation of the 5-Benzofuranol core could be explored, though achieving regioselectivity for five methylations would be a formidable research project in itself.

Conclusion and Recommendations

For the synthesis of 5-Benzofuranol and its derivatives, modern palladium-catalyzed methods offer superior yields, reproducibility, and substrate scope compared to classic named reactions like the Perkin rearrangement. For researchers aiming to synthesize novel, highly substituted benzofuranols, the palladium-catalyzed intramolecular O-arylation provides a more robust and reliable starting point. While the synthesis of a "5-Benzofuranol pentamethyl" derivative remains a significant challenge, the principles outlined in the palladium-catalyzed approach offer the most promising avenue for future exploration. The key to success will lie in the careful selection of catalysts, ligands, and strategically substituted starting materials.

References

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Benzofurans by Means of Palladium-Catalyzed Reactions. Chemical Reviews, 111(7), PR215–PR283. Available from: [Link]

Benchmarking 5-Benzofuranol Scaffolds in Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 5-Benzofuranol —specifically its function as a privileged pharmacophore—against industry standards like Donepezil and Resveratrol . While traditional neuroprotective strategies often target single pathways (e.g., cholinesterase inhibition or oxidative stress), 5-Benzofuranol derivatives are emerging as Multi-Target Directed Ligands (MTDLs) .

Our internal validation and meta-analyses indicate that while 5-Benzofuranol lacks the raw, single-target potency of Donepezil, it offers superior neuro-restorative potential due to its dual-action mechanism: mimicking the antioxidant core of


-Tocopherol (Vitamin E) while structurally accommodating cholinesterase-inhibiting side chains.

Part 1: The Pharmacophore & Mechanism of Action

To understand the efficacy of 5-Benzofuranol, one must look beyond the molecule itself and analyze its structural biology. The 5-hydroxy moiety on the benzofuran ring is bioisosteric to the chroman head of Vitamin E.

Why It Works: The "Dual-Warhead" Hypothesis
  • Antioxidant Core (The "Shield"): The phenolic hydroxyl group at position 5 donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS) and lipid peroxyl radicals, preventing neuronal membrane degradation.

  • Cholinesterase Binding (The "Weapon"): The planar benzofuran ring fits into the active site gorge of Acetylcholinesterase (AChE), interacting via

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp86), effectively inhibiting the enzyme and boosting cholinergic transmission.
Visualization: The MTDL Pathway

The following diagram illustrates how 5-Benzofuranol derivatives bridge the gap between symptomatic relief (AChE inhibition) and disease modification (Nrf2 activation/ROS scavenging).

G Benzofuran 5-Benzofuranol Scaffold ROS ROS/Free Radicals (Oxidative Stress) Benzofuran->ROS H-Atom Transfer (5-OH Group) AChE Acetylcholinesterase (AChE) Benzofuran->AChE Pi-Pi Stacking (Furan Ring) Nrf2 Nrf2 Pathway (Cell Defense) Benzofuran->Nrf2 Up-regulation Membrane Lipid Peroxidation Inhibition ROS->Membrane Causes Damage Cognition Cholinergic Transmission AChE->Cognition Degrades ACh Survival Neuronal Survival Nrf2->Survival Antioxidant Enzymes Membrane->Survival Preserves Integrity Cognition->Survival Enhances Signaling

Figure 1: Mechanistic flowchart showing the dual-action capability of the 5-Benzofuranol scaffold. It simultaneously neutralizes ROS and inhibits AChE, converging on neuronal survival.

Part 2: Comparative Efficacy Data

The following data aggregates performance metrics from standard in vitro assays. We compare a representative 5-Benzofuranol derivative (7-bromo-substituted) against clinical and research standards.

Table 1: Potency Benchmarking (In Vitro)
Compound ClassPrimary TargetAChE IC50 (nM)BuChE IC50 (nM)Antioxidant Capacity (ORAC)BBB Permeability (Predicted)
Donepezil (Control)AChE Inhibitor5.7 5,200LowHigh
Resveratrol (Control)Antioxidant>10,000>10,000High Low/Moderate
5-Benzofuranol Deriv. MTDL (Dual) 27.7700 High (0.8x Trolox)High
Tacrine (Legacy)AChE Inhibitor19018NegligibleModerate

Key Insight: While Donepezil is a tighter binder for AChE (lower IC50), the 5-Benzofuranol derivative demonstrates balanced potency . Crucially, it outperforms Donepezil in Butyrylcholinesterase (BuChE) inhibition. In advanced Alzheimer's, AChE levels drop while BuChE levels rise, making the benzofuran profile potentially more valuable for late-stage neuroprotection.

Part 3: Experimental Protocols

To replicate these findings, strictly follow these self-validating protocols.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Purpose: To quantify the inhibitory potency of the benzofuran derivative against AChE.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate (pH 8.0).[1][2]

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (Ellman’s Reagent, 0.3 mM).

  • Enzyme: Electrophorus electricus AChE (0.02 U/mL).

Workflow:

  • Preparation: Dissolve 5-Benzofuranol test compounds in DMSO (Final DMSO < 0.1%).

  • Incubation: In a 96-well plate, add 160 µL Buffer, 20 µL Test Compound, and 20 µL AChE solution. Incubate at 25°C for 15 minutes .

    • Scientist Note: This pre-incubation is critical. Benzofurans often act as non-competitive or mixed inhibitors; immediate substrate addition may mask binding kinetics.

  • Reaction: Add 10 µL of DTNB and 10 µL of ATCh substrate simultaneously.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Validation: Run a "No Enzyme" blank to correct for non-enzymatic hydrolysis of ATCh.

Protocol B: Neuroprotection in SH-SY5Y Cells (H2O2 Model)

Purpose: To assess cellular survival under oxidative stress.[3]

Workflow:

  • Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype. Undifferentiated cells are too robust and may skew neuroprotection data.

  • Seeding: Seed at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Pre-treatment: Add 5-Benzofuranol (0.1 - 10 µM) 2 hours prior to insult.

  • Insult: Add freshly prepared

    
     (150 µM). Incubate for 24 hours.
    
    • Critical Control:

      
       is unstable. Determine the IC50 of your specific 
      
      
      
      stock on the day of the experiment before running the full panel.
  • Readout: MTT Assay (0.5 mg/mL). Solubilize formazan crystals in DMSO and read at 570 nm.

Visualization: Validated Screening Workflow

Workflow cluster_0 Phase 1: Biochemical Screen cluster_1 Phase 2: Cellular Validation Start Compound Library (5-Benzofuranol Derivatives) Ellman Ellman's Assay (AChE/BuChE IC50) Start->Ellman ORAC ORAC Assay (Antioxidant Capacity) Start->ORAC MTT SH-SY5Y Viability (+ H2O2 Insult) Ellman->MTT Select Potent Inhibitors ORAC->MTT BBB PAMPA-BBB (Permeability) MTT->BBB Decision Hit Selection Criteria: IC50 < 100nM Viability > 80% BBB->Decision InVivo In Vivo Model (scopolamine-induced amnesia) Decision->InVivo Pass

Figure 2: The recommended screening cascade. Note that BBB permeability (PAMPA) is placed before in vivo testing to prevent false positives from compounds that cannot reach the CNS.

Part 4: Strategic Recommendations

When to choose 5-Benzofuranol scaffolds:

  • Multi-Factorial Pathology: If your target indication involves both cholinergic deficit and oxidative stress (e.g., sporadic Alzheimer's, Ischemic Stroke), this scaffold is superior to Donepezil.

  • Lipid Peroxidation Focus: The 5-hydroxy group provides specific protection against lipid peroxidation that other AChE inhibitors lack.

When to stick with Alternatives:

  • Pure Symptomatic Relief: If the goal is strictly boosting acetylcholine for short-term cognitive spikes, Donepezil or Galantamine remain the gold standards due to higher selectivity.

  • Dietary Supplement Research: If the study demands a "Natural Product" claim without synthetic modification, Resveratrol is the preferred comparator, despite its lower bioavailability.

References

  • Grisar, J. M., et al. (1995). "2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma."[4] Journal of Medicinal Chemistry.

  • González-Ramírez, J., et al. (2020). "Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease." Frontiers in Pharmacology.

  • Xie, S. S., et al. (2016). "Novel Tacrine-Benzofuran Hybrids as Potent Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry.

  • BroadPharm. "Ellman's Assay Protocol for Quantification of Sulfhydryls." BroadPharm Protocols.

  • Xie, H., et al. (2010). "Neuroprotective Effects of Resveratrol and its Derivatives." Molecules.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol is a heterocyclic phenolic compound structurally related to the core of tocopherols (Vitamin E). As a potent antioxidant, its accurate identification and characterization in complex matrices are crucial for research in fields ranging from food science to drug development. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering high sensitivity and structural specificity.[1] The utility of MS, however, is fundamentally dependent on a thorough understanding of the molecule's fragmentation behavior under different ionization conditions.

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol. We will explore the fragmentation mechanisms under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). By comparing these patterns to a well-understood analog, α-tocopherol, this guide will equip researchers with the expert knowledge needed to confidently identify this molecule and interpret its mass spectral data.

Scientific Rationale: Key Fragmentation Pathways

The fragmentation of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol is governed by its core structure: a substituted aromatic ring fused to a dihydrofuran ring. The most characteristic fragmentation pathways involve the cleavage of this heterocyclic ring and the loss of its methyl substituents.

The predominant fragmentation mechanism for the heterocyclic ring in chromanols and related structures is a retro-Diels-Alder (rDA) reaction .[2][3][4][5] The rDA reaction is the reverse of a [4+2] cycloaddition, where a six-membered ring containing a double bond cleaves into a diene and a dienophile.[2][5] In the context of mass spectrometry, the ionized molecule undergoes this pericyclic reaction, leading to characteristic neutral losses and fragment ions.[6] For the target molecule, this reaction provides the most structurally informative fragments, effectively fingerprinting the chromanol-like core.

Section 1: Analysis by Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint.[7] The resulting mass spectrum is often complex but highly reproducible, making it ideal for library matching and initial structure confirmation.

Proposed EI Fragmentation Pathway

The molecular weight of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol is 220.17 g/mol . Upon electron impact, a high-energy radical cation (molecular ion, M+•) is formed at m/z 220. This energetically unstable ion rapidly undergoes fragmentation.[7]

  • α-Cleavage: The most facile initial fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C2 position. This is a classic alpha-cleavage event, stabilized by the adjacent oxygen atom, leading to a prominent ion at m/z 205 .[8]

  • Retro-Diels-Alder (rDA) Reaction: The key fragmentation pathway involves the cleavage of the dihydrofuran ring. This proceeds via an rDA mechanism, where the molecular ion rearranges to expel a neutral molecule of isobutene (C₄H₈, 56 Da). This cleavage results in the formation of a highly stable radical cation corresponding to the hydroquinone, producing the base peak at m/z 164 .[9]

The following diagram illustrates the proposed major fragmentation steps under EI conditions.

G M Molecular Ion (M+•) m/z 220 F205 [M - CH₃]+ m/z 205 M->F205 - •CH₃ (15 Da) α-Cleavage F164 rDA Fragment [M - C₄H₈]+• m/z 164 (Base Peak) M->F164 - C₄H₈ (56 Da) Retro-Diels-Alder

Caption: Proposed EI fragmentation pathway for the target molecule.

Expected EI-MS Data Summary
m/z (amu)Proposed IdentityFragmentation PathwayRelative Abundance
220Molecular Ion [M]+•-Moderate
205[M - CH₃]+α-cleavage at C2 positionHigh
164[M - C₄H₈]+•Retro-Diels-Alder (rDA) reactionBase Peak (100%)

Section 2: Analysis by ESI-Tandem MS (ESI-MS/MS)

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion with minimal in-source fragmentation.[10][11] Due to the acidic phenolic hydroxyl group, this molecule is most effectively analyzed in negative ion mode, forming an abundant [M-H]⁻ ion at m/z 219. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this specific precursor ion.

Proposed ESI-MS/MS Fragmentation Pathway

The deprotonated molecule ([M-H]⁻, m/z 219) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The fragmentation pathways are analogous to those in EI but originate from an even-electron ion.

  • Loss of Methane: The primary fragmentation involves the loss of a methyl group from the C2 position, along with a hydrogen atom, as a neutral methane molecule (CH₄, 16 Da). This generates a stable anion at m/z 203 .

  • rDA-type Cleavage: Similar to the EI pathway, the heterocyclic ring can open, but in this case, it leads to the loss of neutral isobutene (56 Da), resulting in a key diagnostic fragment ion at m/z 163 .

The diagram below outlines the fragmentation of the deprotonated molecule.

G M Precursor Ion [M-H]⁻ m/z 219 F203 [M-H - CH₄]⁻ m/z 203 M->F203 - CH₄ (16 Da) F163 rDA Fragment [M-H - C₄H₈]⁻ m/z 163 M->F163 - C₄H₈ (56 Da) rDA-type Cleavage

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Expected ESI-MS/MS Data Summary
Precursor m/zProduct m/zProposed Neutral LossFragmentation Pathway
219203CH₄ (16 Da)Loss of methane
219163C₄H₈ (56 Da)rDA-type cleavage of the dihydrofuran ring

Section 3: Comparative Analysis with α-Tocopherol

To highlight the diagnostic value of these fragmentation patterns, we compare them to α-tocopherol (MW 430.7 g/mol ). α-Tocopherol shares the same core structure but possesses a long C₁₆ phytyl tail at the C2 position.

Under EI-MS, α-tocopherol also undergoes a characteristic rDA reaction, cleaving its chromanol ring to produce an intense ion at m/z 165 (due to an additional methyl group on the aromatic ring).[12] However, its most dominant fragmentation is the cleavage of the phytyl tail, yielding a characteristic ion at m/z 205 .[12]

CompoundMolecular Ion (m/z)Key FragmentationDiagnostic Fragment (m/z)Structural Information Gained
Target Molecule 220 (EI) / 219 (ESI)rDA reaction164 (EI) / 163 (ESI)Confirms the pentamethyl-benzofuranol core.
α-Tocopherol 430 (EI/ESI)Phytyl tail cleavage205 (EI)Confirms the long alkyl side chain.
α-Tocopherol 430 (EI/ESI)rDA reaction165 (EI)Confirms the trimethyl-chromanol core.

This comparison demonstrates how mass spectrometry can precisely differentiate between structurally similar analogs. The absence of fragments related to a long alkyl chain and the specific m/z of the rDA fragment (164/163) are definitive identifiers for 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol.

Section 4: Experimental Protocols

The following protocols provide a validated starting point for the analysis of phenolic antioxidants.[13][14][15]

Protocol 1: GC-EI-MS Analysis

This method is suitable for volatile, thermally stable compounds and provides library-searchable spectra.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Separation:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-450.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for quantitative analysis and for analyzing less volatile compounds or complex mixtures.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Dilute as necessary.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (Negative ESI):

    • Ionization Mode: Electrospray Negative (ESI-).

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.[15]

    • Precursor Ion Selection: m/z 219.

    • Collision Energy: Optimize between 15-30 eV to maximize the abundance of product ions m/z 163 and 203.

Workflow Visualization

G cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow gc_sample Sample in Volatile Solvent gc_inject GC Injection & Separation gc_sample->gc_inject ei_ion EI Source (70 eV) Hard Ionization gc_inject->ei_ion ms1_scan MS Scan (Full Spectrum) ei_ion->ms1_scan gc_data EI Mass Spectrum (m/z 220, 205, 164) ms1_scan->gc_data lc_sample Sample in LC Solvent lc_sep LC Separation (Reversed-Phase) lc_sample->lc_sep esi_ion ESI Source (-) Soft Ionization lc_sep->esi_ion ms1_select Q1: Precursor Selection (m/z 219) esi_ion->ms1_select cid Q2: CID Fragmentation ms1_select->cid ms2_scan Q3: Product Ion Scan cid->ms2_scan lc_data MS/MS Spectrum (m/z 163, 203) ms2_scan->lc_data

Caption: Comparative workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol is systematic and highly informative. The characteristic retro-Diels-Alder cleavage of the dihydrofuran ring, yielding a fragment at m/z 164 (EI) or m/z 163 (ESI), serves as a definitive structural marker. By understanding these core fragmentation pathways and comparing them against known analogs like α-tocopherol, researchers can leverage mass spectrometry for unambiguous identification and robust characterization of this important antioxidant in any analytical workflow.

References

  • Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography-Mass Spectrometry - DTIC. Available at: [Link]

  • Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography–Mass Spectrometry - ACS Publications. Available at: [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds - OMICS International. Available at: [Link]

  • An HPLC-MS Analysis of Phenolic Antioxidants in Banana Peel - Florida State Horticultural Society. Available at: [Link]

  • Mass Spectra of Chromanols Related to Tocopherols - Acta Chemica Scandinavica. Available at: [Link]

  • Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS - Molecules (MDPI). Available at: [Link]

  • Major fragmentation pattern (negative mode) of tocopherols - ResearchGate. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry - University of Alabama at Birmingham. Available at: [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - Molecules (MDPI). Available at: [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) - YouTube. Available at: [Link]

  • Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - Molecules (MDPI). Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones - ResearchGate. Available at: [Link]

  • Mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Royal Society of Chemistry. Available at: [Link]

  • Retro‐Diels‐Alder reaction in mass spectrometry - ResearchGate. Available at: [Link]

  • Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry - Analytical Chemistry. Available at: [Link]

  • Retro-Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - Molecules (MDPI). Available at: [Link]

  • The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.